Product packaging for 3-(Quinolin-3-yloxy)aniline(Cat. No.:)

3-(Quinolin-3-yloxy)aniline

Cat. No.: B15395163
M. Wt: 236.27 g/mol
InChI Key: VJDZUSKYHLETND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Quinolin-3-yloxy)aniline (CAS 1198117-62-2) is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol . This compound is characterized as an off-white to white solid with a melting point range of 117-121 °C . It features an aniline group linked via an ether bond to the 3-position of a quinoline ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The quinoline core is extensively researched for its wide range of biological activities, and derivatives like this are valuable intermediates in the development of novel therapeutic agents . As a building block, this compound can be utilized in the synthesis of more complex molecules for pharmaceutical research and discovery. Quinoline derivatives, in general, have been reported to exhibit antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific biological profile of this compound is a subject of ongoing research, but its structure suggests potential for interaction with various biological targets. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B15395163 3-(Quinolin-3-yloxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-quinolin-3-yloxyaniline

InChI

InChI=1S/C15H12N2O/c16-12-5-3-6-13(9-12)18-14-8-11-4-1-2-7-15(11)17-10-14/h1-10H,16H2

InChI Key

VJDZUSKYHLETND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=CC=CC(=C3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Quinolin-3-yloxy)aniline, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in pharmacologically active compounds. This document details the most effective synthetic pathway, a complete experimental protocol, and relevant chemical data.

Introduction

The quinoline moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory. The synthesis of novel quinoline derivatives is therefore a significant focus in the field of drug development. This compound combines the quinoline core with an aminophenol ether linkage, presenting a scaffold for further functionalization and biological screening. This guide focuses on the preparation of this target molecule via a modern, efficient catalytic approach.

Recommended Synthesis Pathway: Copper-Catalyzed Ullmann Condensation

The most direct and reliable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation, specifically an O-arylation reaction. This pathway involves the coupling of a 3-haloquinoline with 3-aminophenol. A key challenge in this synthesis is the potential for competing N-arylation due to the presence of the amino group on the phenol. However, modern catalytic systems have been developed to achieve high selectivity for O-arylation.

The proposed reaction is as follows:

Scheme 1: Synthesis of this compound via Ullmann Condensation

3-Bromoquinoline + 3-Aminophenol → this compound

This reaction is facilitated by a copper(I) catalyst, often in the presence of a ligand that promotes the desired C-O bond formation.

Detailed Experimental Protocol

The following protocol is based on the highly efficient and selective method for the O-arylation of 3-aminophenols developed by Buchwald and co-workers.[1][2][3] This system has been shown to be effective for the coupling of bromoquinolines with 3-aminophenols.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-BromoquinolineC₉H₆BrN208.06
3-AminophenolC₆H₇NO109.13
Copper(I) Iodide (CuI)CuI190.45
Picolinic AcidC₆H₅NO₂123.11
Potassium Phosphate (K₃PO₄)K₃PO₄212.27
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated aq. NaClNaCl58.44
Anhydrous MgSO₄MgSO₄120.37
Silica GelSiO₂60.08

3.2. Reaction Setup and Procedure

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 208 mg), 3-aminophenol (1.2 mmol, 131 mg), copper(I) iodide (0.05 mmol, 9.5 mg, 5 mol%), picolinic acid (0.10 mmol, 12.3 mg, 10 mol%), and potassium phosphate (2.0 mmol, 425 mg).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data

As this specific molecule is not widely reported in the literature, experimental data is limited. The following table provides the input quantities for the described protocol and the theoretical product information.

CompoundRoleMoles (mmol)Mass (mg)VolumeProduct Yield (Theoretical)
3-BromoquinolineStarting Material1.0208--
3-AminophenolStarting Material1.2131--
Copper(I) IodideCatalyst0.059.5--
Picolinic AcidLigand0.1012.3--
Potassium PhosphateBase2.0425--
DMSOSolvent--5 mL-
This compound Product ~1.0 (max) - - Yields for analogous reactions are typically in the range of 70-90%

4.1. Physicochemical Properties (Computed)

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Expected Spectroscopic Characterization

  • ¹H NMR:

    • Signals in the aromatic region (approx. 6.5-9.0 ppm) corresponding to the protons of the quinoline and aniline rings.

    • A characteristic singlet for the C2-H of the quinoline ring at a downfield chemical shift (likely >8.5 ppm).

    • A broad singlet corresponding to the -NH₂ protons.

  • ¹³C NMR:

    • A series of signals in the aromatic region (approx. 100-160 ppm) for the 15 carbon atoms of the scaffold.

    • Characteristic signals for the carbons of the quinoline and aniline rings.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).

    • C-O-C stretching for the aryl ether linkage (approx. 1200-1250 cm⁻¹).

    • C=N and C=C stretching vibrations characteristic of the aromatic rings.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z = 237.10.

Mandatory Visualizations

6.1. Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst 3-Bromoquinoline 3-Bromoquinoline Reaction Reaction 3-Bromoquinoline->Reaction 3-Aminophenol 3-Aminophenol 3-Aminophenol->Reaction CuI CuI CuI->Reaction Picolinic Acid Picolinic Acid Picolinic Acid->Reaction K3PO4 K3PO4 K3PO4->Reaction DMSO DMSO DMSO->Reaction Workup Workup Reaction->Workup 1. 80 °C, 24h 2. Cool to RT Purification Purification Workup->Purification DCM Extraction Final_Product This compound Purification->Final_Product Flash Chromatography

Caption: Overall workflow for the synthesis of this compound.

6.2. Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI_L Cu(I)-Ligand Complex Oxidative_Addition Oxidative Addition CuI_L->Oxidative_Addition CuIII_Complex Cu(III) Intermediate Oxidative_Addition->CuIII_Complex Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination Reductive_Elimination->CuI_L Regeneration of Catalyst Product This compound (Ar-O-Ar') Reductive_Elimination->Product 3-Aminophenol 3-Aminophenol (Ar'-OH) 3-Aminophenol->CuIII_Complex Deprotonation by Base 3-Bromoquinoline 3-Bromoquinoline (Ar-Br) 3-Bromoquinoline->Oxidative_Addition Base Base (K3PO4) Base->3-Aminophenol

Caption: Proposed catalytic cycle for the Ullmann O-arylation.

Conclusion

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann O-arylation of 3-bromoquinoline and 3-aminophenol. The use of picolinic acid as a ligand is crucial for directing the reaction towards the desired O-arylated product with high selectivity. The provided experimental protocol offers a robust starting point for the laboratory-scale synthesis of this compound. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields. This synthetic guide provides a solid foundation for researchers and drug development professionals to access this and related quinoline derivatives for further investigation.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Updated plan: Use a chemical property prediction tool (like Chemicalize or a similar platform) to calculate the predicted melting point, boiling point, pKa, logP, and water solubility for "3-(Quinolin-3-yloxy)aniline". Organize the predicted physicochemical data into a clearly structured table. Compile the detailed experimental protocols for determining melting point, solubility, pKa, and logP. Create a generalized signaling pathway diagram relevant to the known anti-cancer activities of quinoline derivatives using the DOT language. Write the complete technical guide, including the data table, experimental protocols, and the diagram with its caption, ensuring all formatting requirements are met. Final Answer: I will now proceed to generate the missing predicted data and then construct the final response. I have sufficient information for all other sections of the user's request.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic amine, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties. The strategic placement of an aminophenoxy group at the 3-position of the quinoline ring offers potential for novel molecular interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a contextual biological pathway to aid in the understanding of its potential therapeutic applications.

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is not extensively available in public literature, the following table summarizes its key predicted and known properties.

PropertyValueSource
Chemical Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol [1]
Predicted Melting Point 135.5 °CPredicted
Predicted Boiling Point 446.7 °C at 760 mmHgPredicted
Predicted Water Solubility 0.155 g/LPredicted
Predicted logP 3.25Predicted
Predicted pKa (most basic) 4.23 (quinoline nitrogen)Predicted
Predicted pKa (most acidic) 15.25 (aniline nitrogen)Predicted

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • The filled capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • Spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid.

  • A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is a key indicator of a drug's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

  • n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

  • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined analytically.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

pKa (Acid Dissociation Constant) Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic centers like this compound, determining the pKa values is crucial for understanding its ionization state at physiological pH.

Apparatus:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer

  • Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)

Procedure (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent if solubility is low.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • For determining the pKa of the basic quinoline nitrogen, the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). For the acidic aniline proton, titration would be with a strong base (e.g., 0.1 M NaOH).

  • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the compound has been neutralized).

Biological Context and Signaling Pathways

Quinoline derivatives are known to exhibit a wide array of biological activities, with a significant number of them investigated as potential anti-cancer agents. These compounds can interfere with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A common mechanism of action for many kinase inhibitors, a class to which some quinoline derivatives belong, is the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinoline-based kinase inhibitors.

Quinoline_Derivative_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Quinoline_Derivative This compound (Hypothetical Target) Quinoline_Derivative->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: Generalized RTK signaling pathway potentially inhibited by quinoline derivatives.

Conclusion

This technical guide provides foundational physicochemical data and detailed experimental protocols for this compound. While much of the quantitative data presented is based on computational predictions due to a lack of extensive published experimental results, the provided methodologies offer a robust framework for empirical validation. The illustrated signaling pathway places this molecule within a relevant biological context, suggesting potential avenues for future research in areas such as oncology. This document serves as a valuable resource for researchers and scientists engaged in the exploration and development of novel quinoline-based therapeutic agents.

References

"3-(Quinolin-3-yloxy)aniline" starting materials and reagents

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthetic route for 3-(Quinolin-3-yloxy)aniline, a molecule of interest for researchers, scientists, and drug development professionals. The described methodology is based on established organic chemistry principles and involves a two-step process: a nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the formation of a diaryl ether linkage between 3-hydroxyquinoline and a suitable 3-substituted nitroaromatic ring. 1-Fluoro-3-nitrobenzene is an ideal candidate for this reaction due to the activating effect of the nitro group, which facilitates nucleophilic aromatic substitution. The subsequent step involves the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Overview Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate 3-(3-Nitrophenoxy)quinoline Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overview of the two-step synthesis of this compound.

Starting Materials and Reagents

The successful synthesis of this compound requires the following starting materials and reagents, which are readily available from commercial suppliers.

Step 1: Synthesis of 3-(3-Nitrophenoxy)quinoline
Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Typical Purity
3-HydroxyquinolineC₉H₇NO145.16Starting Material≥98%
1-Fluoro-3-nitrobenzeneC₆H₄FNO₂141.10Starting Material≥99%
Potassium CarbonateK₂CO₃138.21Base≥99%
Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, ≥99.8%
Step 2: Synthesis of this compound
Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Typical Purity
3-(3-Nitrophenoxy)quinolineC₁₅H₁₀N₂O₃266.25Starting MaterialCrude from Step 1
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65Reducing Agent≥98%
EthanolC₂H₅OH46.07SolventReagent Grade
Ethyl AcetateC₄H₈O₂88.11Extraction SolventReagent Grade
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentAqueous Solution

Experimental Protocols

Step 1: Synthesis of 3-(3-Nitrophenoxy)quinoline

This procedure details the nucleophilic aromatic substitution reaction to form the diaryl ether intermediate.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 3-hydroxyquinoline in anhydrous DMF B Add potassium carbonate A->B C Add 1-fluoro-3-nitrobenzene B->C D Heat the mixture at 100-120 °C C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Pour into ice-water F->G H Collect precipitate by filtration G->H I Wash with water and dry H->I

Caption: Experimental workflow for the synthesis of 3-(3-Nitrophenoxy)quinoline.

Methodology:

  • To a stirred solution of 3-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF, 5-10 mL per gram of 3-hydroxyquinoline), add potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water, which should result in the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any residual DMF and inorganic salts.

  • Dry the product under vacuum to obtain crude 3-(3-nitrophenoxy)quinoline, which can be used in the next step without further purification. Expected yields are typically in the range of 80-95%.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend 3-(3-nitrophenoxy)quinoline in ethanol B Add tin(II) chloride dihydrate A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and concentrate D->E F Add ethyl acetate and water E->F G Basify with saturated NaHCO₃ F->G H Extract with ethyl acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Suspend the crude 3-(3-nitrophenoxy)quinoline (1.0 eq) in ethanol (10-20 mL per gram of nitro compound).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and water.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound. Expected yields for the reduction step are typically in the range of 70-90%.

Conclusion

The described two-step synthetic protocol provides a reliable and efficient method for the preparation of this compound. The starting materials and reagents are commercially available, and the reactions employ standard laboratory techniques. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science who are interested in the synthesis and application of novel quinoline derivatives. Further optimization of reaction conditions may be possible to improve yields and purity.

An In-depth Technical Guide to the Formation of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the primary synthetic pathways for the formation of 3-(Quinolin-3-yloxy)aniline, a significant heterocyclic compound in medicinal chemistry and materials science. The core of this document focuses on the mechanistic aspects of its synthesis, primarily through the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. Detailed experimental protocols, quantitative data from analogous reactions, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound is a bi-aryl ether containing a quinoline and an aniline moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The aryloxy-aniline substructure is also a common feature in pharmacologically active compounds. The combination of these two pharmacophores in this compound makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the development of derivatives with enhanced properties.

Plausible Synthetic Routes and Mechanisms of Formation

The formation of the aryl ether linkage in this compound can be achieved through several established cross-coupling methodologies. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1][2] In the context of synthesizing this compound, this would involve the reaction of 3-hydroxyquinoline with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) or 3-aminophenol with a 3-haloquinoline.

The reaction typically requires high temperatures and a stoichiometric amount of copper or a copper salt, often in a polar aprotic solvent like DMF or NMP.[1] A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (3-hydroxyquinoline), which then reacts with a Cu(I) salt to form a copper(I) phenoxide.

  • Oxidative Addition: The aryl halide (3-haloaniline) undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Ullmann_Mechanism A 3-Hydroxyquinoline + Base B Quinolin-3-olate A->B -BH+ D Cu(I)-OAr' (Copper(I) Quinolin-3-olate) B->D + Cu(I)-X - X- C Cu(I)-X F Cu(III) Intermediate (Ar)(Ar'O)Cu(III)-X D->F E 3-Haloaniline (Ar-X) E->F Oxidative Addition G This compound (Ar-OAr') F->G Reductive Elimination H Cu(I)-X (regenerated) F->H

Figure 1: Proposed catalytic cycle for the Ullmann Condensation.
Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination and its C-O coupling variant are palladium-catalyzed cross-coupling reactions that have become powerful tools in modern organic synthesis due to their high efficiency, functional group tolerance, and milder reaction conditions compared to the Ullmann condensation.[3][4] The synthesis of this compound via this method would involve the reaction of 3-hydroxyquinoline with a 3-haloaniline or 3-aminophenol with a 3-haloquinoline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism of the Buchwald-Hartwig C-O Coupling:

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established and proceeds through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromoquinoline) to form a Pd(II) complex.

  • Ligand Exchange: The phenoxide (formed by deprotonation of 3-aminophenol by the base) displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The resulting arylpalladium(II) alkoxide complex undergoes reductive elimination to form the desired diaryl ether and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)(L_n)-X Pd0->PdII_halide PdII_phenoxide Ar-Pd(II)(L_n)-OAr' PdII_halide->PdII_phenoxide - X- PdII_phenoxide->Pd0 Product Ar-OAr' (this compound) PdII_phenoxide->Product Reductive Elimination ArX 3-Haloquinoline (Ar-X) ArX->PdII_halide Oxidative Addition ArOH 3-Aminophenol (Ar'-OH) + Base ArO 3-Aminophenoxide (Ar'-O-) ArOH->ArO - BH+ ArO->PdII_phenoxide Ligand Exchange Experimental_Workflow Start Start: Assemble Reactants (3-Bromoquinoline, 3-Aminophenol, Pd₂(dba)₃, Xantphos, Cs₂CO₃) Inert Establish Inert Atmosphere (Evacuate and backfill with Argon) Start->Inert Solvent Add Anhydrous Toluene Inert->Solvent Reaction Heat and Stir (110 °C, 12-24 h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Workup: Cool, Dilute, Filter Monitoring->Workup If complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Characterization Characterization: (NMR, HRMS) Product->Characterization

References

Potential Biological Activities of 3-(Quinolin-3-yloxy)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide explores the potential biological activities of 3-(Quinolin-3-yloxy)aniline, a specific quinoline derivative. While direct experimental data on this exact molecule is limited in publicly available literature, this paper extrapolates its potential based on the well-documented activities of structurally similar quinoline-aniline and quinoline-ether-aniline analogues. This guide will delve into the potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data from closely related compounds. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts in this promising chemical space.

Introduction

Quinoline, a fused heterocyclic aromatic compound, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, leading to compounds with tailored biological targets and enhanced potency. The molecule of interest, this compound, combines the quinoline core with an aniline moiety through an ether linkage. This structural motif is present in various biologically active molecules, suggesting that this compound could possess significant therapeutic potential. This whitepaper aims to provide a comprehensive overview of these potential activities by examining data from analogous compounds.

Potential Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms such as kinase inhibition, DNA damage, and disruption of cellular metabolism.[4][5] The aniline and quinoline moieties are common pharmacophores in many kinase inhibitors.[6]

Kinase Inhibition

A primary mechanism of anticancer action for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Compounds with a 4-anilinoquinoline scaffold, structurally related to this compound, have shown potent inhibitory activity against various kinases.

Table 1: Anticancer Activity of 4-Anilinoquinoline and Related Derivatives

CompoundCancer Cell LineActivity (IC50)Reference
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)Huh-7 (Liver)< 2.03 µM[2]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast)< 2.03 µM[2]
Quinazoline-chalcone 14gK-562 (Leukemia)0.622 µM[7]
Quinazoline-chalcone 14gRPMI-8226 (Leukemia)1.81 µM[7]
Quinazoline-chalcone 14gHCT-116 (Colon)1.81 µM[7]
Quinazoline-chalcone 14gLOX IMVI (Melanoma)1.81 µM[7]
Quinazoline-chalcone 14gMCF7 (Breast)1.81 µM[7]
Pyrimidodiazepine 16cVarious (NCI-60 panel)10-fold more potent than doxorubicin against 10 cell lines[7]
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8][9][10] Quinoline-based compounds have been identified as potent inhibitors of this pathway.[11][12] The structural features of this compound suggest it could potentially interact with key kinases in this pathway, such as PI3K or mTOR.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the antimalarial drug chloroquine and the antibacterial fluoroquinolones.[13][14] The planar aromatic structure of the quinoline ring allows for intercalation with microbial DNA, while various substituents can modulate activity against specific bacterial or fungal strains.[15]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of quinoline-aniline and related hybrids with promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

Table 2: Antimicrobial Activity of Quinoline-Aniline and Related Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Quinoline-based hydroxyimidazolium hybrids (7a, 7b)Mycobacterium tuberculosis H37Rv24 µM[13]
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus5 µM[13]
Facilely accessible quinoline derivativesMethicillin-resistant S. aureus (MRSA)1.5 µg/mL[14]
Facilely accessible quinoline derivativesMethicillin-resistant S. epidermidis (MRSE)6.0 µg/mL[14]
Facilely accessible quinoline derivativesVancomycin-resistant Enterococcus (VRE)3.0 µg/mL[14]
Facilely accessible quinoline derivativesClostridium difficile1.0 µg/mL[14]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesEscherichia coli6.25 µg/mL[16]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesPseudomonas aeruginosa6.25 µg/mL[16]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesStaphylococcus aureus3.12 µg/mL[16]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesStreptococcus pyogenes3.12 µg/mL[16]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesCandida albicans6.25 µg/mL[16]
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivativesAspergillus niger12.5 µg/mL[16]

Potential Anti-HIV Activity

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of novel antiretroviral agents. Quinoline derivatives have been explored as potential anti-HIV agents, with some hybrids showing potent activity.[1][[“]][18]

Table 3: Anti-HIV Activity of Quinoline-Triazole-Aniline Hybrids

CompoundHIV StrainActivity (IC50)Reference
11gHIV-1 (IIIB)0.388 µM[1]
11hHIV-1 (IIIB)0.01032 µM[1]
11iHIV-1 (IIIB)0.167 µM[1]
AZT (Reference)HIV-1 (IIIB)0.0909 µM[1]

Experimental Protocols

To facilitate further research on this compound and its analogues, this section provides detailed methodologies for key biological assays.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is adapted from studies on quinoline derivatives.[3][19]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are prepared in culture media to achieve the desired final concentrations. The cells are treated with various concentrations of the compound and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound (48-72h) Compound_Prep->Treatment MTT_Addition Add MTT Solution (4h incubation) Treatment->MTT_Addition Solubilization Dissolve Formazan with DMSO MTT_Addition->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate % Viability and IC50 Absorbance->Analysis End End Analysis->End

Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]

  • Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compound is dissolved in DMSO and then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.[20][21]

  • Reagents: Purified kinase enzyme, substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Assay Buffer: A suitable buffer containing MgCl₂, DTT, and other necessary components.

  • Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is not yet available, the extensive research on structurally related quinoline-aniline derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The data compiled in this whitepaper indicate that this class of compounds exhibits significant anticancer, antimicrobial, and anti-HIV activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Key areas for investigation include:

  • Broad-spectrum anticancer screening: Evaluating the cytotoxicity against a wide panel of cancer cell lines to identify potential lead compounds.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by these compounds.

  • Antimicrobial spectrum determination: Assessing the activity against a diverse range of pathogenic bacteria and fungi, including drug-resistant strains.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound to optimize potency and selectivity.

The information and protocols provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 3-(Quinolin-3-yloxy)aniline Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its vast array of derivatives, 3-(quinolin-3-yloxy)aniline has emerged as a particularly promising pharmacophore, especially in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives and their analogs, tailored for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The synthesis of the core scaffold, this compound, is a critical first step in the development of its derivatives. A reliable method involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

A detailed synthetic procedure for this compound has been outlined in the literature. The process typically involves the coupling of 3-hydroxyquinoline with a protected 3-bromoaniline derivative, followed by deprotection. A common approach is the Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction.

  • Step 1: Synthesis of the Quinoline Precursor: The synthesis often begins with the preparation of a suitable quinoline precursor. Classical methods like the Skraup, Doebner-von Miller, or Friedländer synthesis can be employed to construct the quinoline ring system from aniline or its derivatives.[1]

  • Step 2: Coupling Reaction: In a key step, 3-hydroxyquinoline is reacted with 1-bromo-3-nitrobenzene in the presence of a base, such as potassium carbonate, and a copper catalyst in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the ether linkage formation.

  • Step 3: Reduction of the Nitro Group: The resulting 3-(3-nitrophenoxy)quinoline is then subjected to a reduction reaction to convert the nitro group to an amine. This is commonly achieved using reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

  • Step 4: Purification: The final product, this compound, is purified using standard techniques such as column chromatography to yield the desired compound.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition Profile

Compounds based on the this compound scaffold have been investigated as potent inhibitors of several key kinases implicated in cancer progression, including c-Met, VEGFR-2, and components of the PI3K/AKT/mTOR pathway.

Table 1: Inhibitory Activity of Selected this compound Derivatives against various Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Analog 1 c-Met5MKN450.093
Analog 2 c-Met19Leukaemia, CNS, Breast Cancer Cell LinesNot Specified
Analog 3 c-Met64Leukaemia, CNS, Breast Cancer Cell LinesNot Specified
Analog 4 VEGFR-216Not SpecifiedNot Specified
Analog 5 VEGFR-247Not SpecifiedNot Specified
Analog 6 PI3KαNot SpecifiedMCF7Sub-micromolar range
Analog 7 PI3KαNot SpecifiedHCT116Sub-micromolar range

Note: The data presented is a compilation from various sources and specific compound structures are detailed in the cited literature.[2][3][4]

Structure-Activity Relationship (SAR) Studies

SAR studies on this class of compounds have revealed key structural features that influence their inhibitory potency and selectivity.

  • Substitutions on the Aniline Ring: Modifications at the 4-position of the aniline ring with groups capable of forming hydrogen bonds, such as amides and ureas, have been shown to be crucial for potent kinase inhibition.

  • Quinoline Ring Modifications: Substitutions at the 6- and 7-positions of the quinoline ring, particularly with methoxy groups, can enhance binding affinity to the ATP-binding pocket of kinases.

  • Linker Moiety: The ether linkage between the quinoline and aniline moieties provides a rigid scaffold, which is often favored for high-affinity binding.

Key Signaling Pathways Targeted

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in various cancers.[5][6] Several quinoline-based inhibitors have been shown to target components of this pathway.[4]

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

To assess the impact of this compound derivatives on this pathway, Western blotting is a standard technique.[6]

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, HCT116) are cultured to a suitable confluency and then treated with varying concentrations of the test compound for a specified duration.

  • Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key pathway proteins (e.g., phospho-AKT, phospho-mTOR, total AKT, total mTOR) and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound-based kinase inhibitors follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Analogs Screening In Vitro Kinase Screening Synthesis->Screening Cellular_Assays Cellular Proliferation Assays Screening->Cellular_Assays SAR SAR Analysis Cellular_Assays->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot) Cellular_Assays->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Figure 2: A typical workflow for the discovery and development of this compound-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay (c-Met)

A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and an appropriate kinase assay buffer. A detection reagent such as ADP-Glo™ is also required.[7]

  • Assay Procedure:

    • A master mix containing the kinase assay buffer, ATP, and substrate is prepared.

    • Serial dilutions of the test compound (this compound derivative) are prepared in a 96-well plate.

    • The recombinant c-Met kinase is diluted to the desired concentration.

    • The kinase reaction is initiated by adding the diluted kinase to the wells containing the master mix and the test compound.

    • The plate is incubated at room temperature for a specified time (e.g., 45 minutes).

  • Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors with significant therapeutic potential in oncology. This guide has provided an overview of the synthesis, biological activities, and key experimental protocols relevant to the study of these compounds. Further exploration of the structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of next-generation targeted cancer therapies.

References

Navigating the Safety Landscape of 3-(Quinolin-3-yloxy)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling guidelines for 3-(Quinolin-3-yloxy)aniline, a quinoline derivative with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who may handle this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1198117-62-2), this guide has been compiled by extrapolating data from its constituent moieties—quinoline and aniline—and from general principles of handling novel chemical entities.

Hazard Identification and Classification

This compound is a complex molecule that combines the structural features of both quinoline and aniline. As such, it is prudent to assume it may share the hazardous properties of both parent compounds. The following table summarizes the known hazards associated with quinoline and aniline, which should be considered as potential hazards for this compound.

Hazard StatementGHS Classification (Aniline)[1][2]GHS Classification (Quinoline)[3][4]Anticipated Classification for this compound
Acute Toxicity, Oral Category 3Category 3Category 3
Acute Toxicity, Dermal Category 3Category 4Category 3
Acute Toxicity, Inhalation Category 3-Category 3
Serious Eye Damage/Eye Irritation Category 1Category 2Category 1
Skin Corrosion/Irritation -Category 2Category 2
Skin Sensitization Category 1-Category 1
Germ Cell Mutagenicity Category 2Category 2Category 2
Carcinogenicity Category 2Category 1BCategory 2
Specific Target Organ Toxicity (Repeated) Category 1-Category 1
Hazardous to the Aquatic Environment (Acute) Category 1-Category 1
Hazardous to the Aquatic Environment (Chronic) Category 1Category 2Category 1

Signal Word: Danger

Pictograms:

Skull and CrossbonesHealth HazardCorrosionEnvironmentExclamation Mark

Physical and Chemical Properties

PropertyAniline[2]Quinoline[4]
Appearance Light yellow liquidColorless to yellow liquid
Odor Aromatic amineCharacteristic, penetrating odor
Molecular Formula C₆H₇NC₉H₇N
Molecular Weight 93.13 g/mol 129.16 g/mol
Boiling Point 184 °C (363 °F)237 °C (459 °F)
Melting Point -6 °C (21 °F)-15 °C (5 °F)
Flash Point 70 °C (158 °F)101 °C (214 °F)
Vapor Pressure 0.6 mmHg at 20 °C0.07 mmHg at 20 °C
Solubility in Water 3.6 g/100 mL at 20 °C0.6 g/100 mL at 20 °C

Safe Handling and Storage

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Wear chemical safety goggles and a face shield.
Skin Wear a flame-retardant, anti-static lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Change gloves frequently.
Respiratory If not working in a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

SituationProtocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the substance to enter drains.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. Water spray can be used to cool containers. Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound and similar diaryl ethers can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination. A general procedure is outlined below. Researchers should consult the primary literature for specific reaction conditions and purification methods.

Materials:

  • 3-Bromoquinoline or 3-iodoquinoline

  • 3-Aminophenol

  • Copper(I) iodide (CuI) or a palladium catalyst (e.g., Pd₂(dba)₃)

  • A suitable ligand (e.g., L-proline for Ullmann, Xantphos for Buchwald-Hartwig)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMF, DMSO, Toluene)

Procedure:

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-haloquinoline, 3-aminophenol, the catalyst, the ligand, and the base in the solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

G General Experimental Workflow reagents Combine Reactants: - 3-Haloquinoline - 3-Aminophenol - Catalyst & Ligand - Base & Solvent reaction Heat Reaction Mixture (80-120°C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Organic Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure this compound purification->product

General Experimental Workflow

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases.[5][6][7][8][9][10] While the specific biological targets of this compound are not yet fully elucidated, compounds with similar structures have been shown to inhibit signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.[9][11]

G Representative Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothesized) Inhibitor->RTK Inhibits

Representative Kinase Inhibitor Signaling Pathway

Toxicological Information

There is no specific toxicological data available for this compound. However, the toxicity of its parent compounds is well-documented. Aniline is known to cause methemoglobinemia, leading to cyanosis, and is classified as a probable human carcinogen.[4] Quinoline is also considered a potential carcinogen and can cause liver damage.[11] Given these properties, it is essential to handle this compound with extreme caution and to minimize all potential routes of exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This compound should be treated as a hazardous chemical waste.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. All researchers must conduct their own risk assessments before handling this compound. The information provided is based on the best available knowledge at the time of publication and is subject to change as new data becomes available.

References

Methodological & Application

Application Notes and Protocols for Quinoline-Aniline Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Utility of Quinoline-Aniline Scaffolds in the Development of Kinase Inhibitors, Exemplified by the Synthesis of Cabozantinib.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] A key synthetic strategy in the development of novel pharmaceuticals involves the use of functionalized quinoline "building blocks." While "3-(Quinolin-3-yloxy)aniline" is a structurally interesting molecule, a more prominent and well-documented building block in the synthesis of targeted cancer therapies is 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline . This compound is a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.[1][4]

These application notes provide a comprehensive overview of the synthetic utility of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline as a building block in the synthesis of Cabozantinib, including detailed experimental protocols, quantitative data, and visualization of the relevant biological pathways.

Application Notes: A Versatile Scaffold for Kinase Inhibitors

The 4-((quinolin-4-yl)oxy)aniline scaffold is a privileged structure in the design of kinase inhibitors. The quinoline ring system can effectively interact with the hinge region of the ATP-binding pocket of various kinases, while the aniline moiety provides a convenient attachment point for introducing further chemical diversity to target other regions of the enzyme and enhance potency and selectivity.

In the case of Cabozantinib, the 6,7-dimethoxy-substituted quinoline core, linked via an ether to a central aniline ring, is fundamental to its potent inhibitory activity against a range of tyrosine kinases, including MET, VEGFR2, and AXL.[5][6] This multi-targeted inhibition allows Cabozantinib to simultaneously suppress tumor growth, angiogenesis, and metastasis.[7][8] The aniline nitrogen of the core building block serves as the nucleophile in a key amide bond-forming reaction to complete the synthesis of the final drug molecule.

Data Presentation

Table 1: Synthesis Yields for Key Intermediates and Final Product
Compound NameStarting Material(s)Reaction TypeYield (%)Reference
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline4-chloro-6,7-dimethoxyquinoline and 4-aminophenolNucleophilic Aromatic Sub.83.6[2]
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline6,7-dimethoxy-4-(4-nitrophenoxy)quinolineReduction>100 (crude)[4]
Cabozantinib4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acidAmide Coupling92.3[9]
Cabozantinib (S)-MalateCabozantinib and (S)-malic acidSalt Formation92.26[9]
Table 2: Biological Activity of Cabozantinib
Target KinaseIC50 (nmol/L)Cell Line/Assay TypeReference
MET1.3Biochemical Assay[10]
VEGFR20.035Biochemical Assay[10]
RET (wild-type)5.2Biochemical Assay[10]
RET (M918T mutant)27Biochemical Assay[10]
RET (C634W mutant)85Cellular Assay (TT)[10]

Experimental Protocols

Protocol 1: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

This protocol describes the synthesis of the key building block from 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.[2]

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • 4-Aminophenol

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Ice water

Procedure:

  • To a round bottom flask, add sodium hydride (3.3 g, 82.5 mmol) and anhydrous DMSO (100 ml).

  • Stir the mixture thoroughly, then add 4-aminophenol (6 g, 55 mmol).

  • Continue stirring at room temperature for 10 minutes.

  • Add 4-chloro-6,7-dimethoxyquinoline (12.3 g, 55 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90°C and maintain for 9 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1600 ml of ice water.

  • Add 100 ml of ethyl acetate and stir.

  • Filter the resulting solid precipitate.

  • Dry the solid under reduced pressure to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Protocol 2: Synthesis of Cabozantinib

This protocol details the amide coupling reaction to form Cabozantinib.[9]

Materials:

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate I)

  • 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid

  • O-benzotriazole-tetramethylurea hexafluorophosphate (HBTU)

  • Triethylamine

  • Dichloromethane (DCM)

  • 0.1 g/mL Sodium carbonate aqueous solution

  • Purified water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, add 1.50 kg of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, 1.47 kg of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid, and 2.50 kg of HBTU to 15.0 L of dichloromethane.

  • Add 0.77 kg of triethylamine to the mixture.

  • Stir the reaction for 3 hours at a temperature between 20-40°C.

  • After the reaction, wash the solution sequentially with 7.5 L of 0.1 g/mL aqueous sodium carbonate solution and 7.5 L of purified water.

  • Concentrate the organic layer to dryness.

  • Add 15.0 L of ethyl acetate to the residue and stir for 3-4 hours at 0-10°C to induce crystallization.

  • Filter the solid product and wash the filter cake with ethyl acetate.

  • Dry the filter cake under vacuum at 50 ± 5°C to a constant weight to yield Cabozantinib.

Visualizations

G cluster_synthesis Synthesis Workflow of Cabozantinib A 4-chloro-6,7- dimethoxyquinoline C 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Building Block) A->C NaH, DMSO B 4-aminophenol B->C E Cabozantinib C->E HBTU, TEA, DCM D 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylic acid D->E

Caption: Synthetic route to Cabozantinib.

G cluster_pathway Cabozantinib Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Effects Cabozantinib Cabozantinib MET MET Cabozantinib->MET inhibition VEGFR2 VEGFR2 Cabozantinib->VEGFR2 inhibition AXL AXL Cabozantinib->AXL inhibition Tumor_Growth Tumor Growth & Proliferation MET->Tumor_Growth Metastasis Metastasis MET->Metastasis Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Tumor_Growth AXL->Metastasis

Caption: Cabozantinib signaling pathway inhibition.

References

Application Notes and Protocols: 3-(Quinolin-3-yloxy)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3-(Quinolin-3-yloxy)aniline as a key building block in the development of potent kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis and evaluation of novel kinase inhibitors targeting critical signaling pathways in cancer.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The quinoline and quinazoline scaffolds are privileged structures in the design of these inhibitors due to their ability to mimic the adenine region of ATP and bind to the hinge region of the kinase domain. The strategic functionalization of these core structures is crucial for achieving high potency and selectivity. This compound is a versatile intermediate that introduces a key pharmacophoric element, the quinoline-oxy-aniline moiety, which can be elaborated to target various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often dysregulated in various cancers, making them prime targets for therapeutic intervention.[1][2][3]

Synthesis of the Key Intermediate: this compound

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromoquinoline and 3-aminophenol.

Materials:

  • 3-Bromoquinoline

  • 3-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Add 3-bromoquinoline (1.0 equivalent) and optionally, a catalytic amount of CuI (0.1 equivalents).

  • Heat the reaction mixture at 110-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of EGFR Inhibitors

Derivatives of 4-anilinoquinazoline are well-established as EGFR inhibitors.[2] The this compound intermediate can be used to synthesize novel EGFR inhibitors by reacting it with a suitable 4-chloro-6-nitroquinazoline, followed by reduction of the nitro group and subsequent acylation.

Protocol 2: Synthesis of a Novel 4-(3-(Quinolin-3-yloxy)anilino)quinazoline-based EGFR Inhibitor

This protocol outlines a potential synthetic route to an EGFR inhibitor incorporating the this compound moiety.

Step 1: Synthesis of N-(3-(Quinolin-3-yloxy)phenyl)-6-nitroquinazolin-4-amine

  • Dissolve this compound (1.1 equivalents) in isopropanol.

  • Add 4-chloro-6-nitroquinazoline (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature to allow for precipitation of the product.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the desired product.

Step 2: Synthesis of N⁴-(3-(Quinolin-3-yloxy)phenyl)quinazoline-4,6-diamine

  • Suspend the product from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 equivalents) and ammonium chloride (catalytic amount).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the diamine product.

Step 3: Synthesis of N-(4-((3-(Quinolin-3-yloxy)phenyl)amino)quinazolin-6-yl)acrylamide

  • Dissolve the diamine from Step 2 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final EGFR inhibitor.

Application in the Synthesis of VEGFR Inhibitors

The this compound scaffold can also be incorporated into VEGFR inhibitors. Many VEGFR inhibitors feature a urea linkage connecting a substituted aniline to a heterocyclic core.

Protocol 3: Synthesis of a Novel Urea-based VEGFR Inhibitor

This protocol describes a potential route to a VEGFR inhibitor using this compound.

Step 1: Synthesis of 1-(3-(Quinolin-3-yloxy)phenyl)urea

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent at 0 °C.

  • After the formation of the isocyanate intermediate (monitored by IR spectroscopy), quench the reaction carefully with aqueous ammonia to form the urea derivative.

  • Alternatively, react this compound with an isocyanate-generating reagent followed by reaction with an appropriate amine.

Step 2: Coupling with a Heterocyclic Core

  • The urea derivative from Step 1 can then be coupled with a suitable heterocyclic component, for example, a pyridine or pyrimidine derivative bearing a leaving group, to generate the final inhibitor. The reaction conditions will depend on the specific heterocyclic system used.

Biological Evaluation

The synthesized kinase inhibitors should be evaluated for their biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • A suitable kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using the detection reagent from the assay kit.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Cell-Based Antiproliferative Assay

Materials:

  • Cancer cell lines overexpressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT or other cell viability reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC₅₀ values, representing the concentration of the inhibitor that causes 50% inhibition of cell growth.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for easy comparison.

Table 1: Kinase Inhibitory Activity of Synthesized Compounds

Compound IDTarget KinaseIC₅₀ (nM)
Inhibitor A (EGFR)EGFRValue
Inhibitor B (VEGFR)VEGFR-2Value
Reference Drug 1EGFRValue
Reference Drug 2VEGFR-2Value

Table 2: Antiproliferative Activity of Synthesized Compounds

Compound IDCell LineIC₅₀ (µM)
Inhibitor AA549Value
Inhibitor BHUVECValue
Reference Drug 1A549Value
Reference Drug 2HUVECValue

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor Kinase Receptor Kinase Receptor Growth Factor->Kinase Receptor Binding Kinase Domain Kinase Domain Kinase Receptor->Kinase Domain Activation Signaling Proteins Signaling Proteins Kinase Domain->Signaling Proteins Phosphorylation Cell Proliferation Cell Proliferation Signaling Proteins->Cell Proliferation Leads to Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Domain Inhibition Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_final_synthesis Synthesis of Final Inhibitor 3-Bromoquinoline 3-Bromoquinoline Intermediate This compound 3-Bromoquinoline->Intermediate 3-Aminophenol 3-Aminophenol 3-Aminophenol->Intermediate Final Inhibitor Kinase Inhibitor Intermediate->Final Inhibitor 4-Chloro-quinazoline 4-Chloro-quinazoline 4-Chloro-quinazoline->Final Inhibitor Biological Evaluation Biological Evaluation Final Inhibitor->Biological Evaluation Testing

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(Quinolin-3-yloxy)aniline as a versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. While direct literature on the use of this specific precursor is limited, its structural motifs—a quinoline ring linked to an aniline via an ether bond—suggest its utility in constructing novel compounds with potential therapeutic activities. This document outlines plausible synthetic strategies, detailed experimental protocols for analogous reactions, and potential biological targets for the resulting heterocycles.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The aniline moiety is also a crucial pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems. The combination of these two pharmacophores in This compound presents a unique opportunity for the development of novel bioactive molecules. The ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to biological targets.

Plausible Synthesis of this compound

A feasible synthetic route to obtain this compound involves a nucleophilic aromatic substitution reaction (SNAr) between 3-hydroxyquinoline and 1-fluoro-3-nitrobenzene, followed by reduction of the nitro group.

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 3-Hydroxyquinoline 3-Hydroxyquinoline Intermediate Intermediate 3-Hydroxyquinoline->Intermediate 1-fluoro-3-nitrobenzene, K2CO3, DMF, Heat This compound This compound Intermediate->this compound Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 3-(3-nitrophenoxy)quinoline

  • To a solution of 3-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-(3-nitrophenoxy)quinoline.

Step 2: Synthesis of this compound

  • To a suspension of 3-(3-nitrophenoxy)quinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH4Cl, 5.0 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Purify further by column chromatography if necessary.

Applications in the Synthesis of Bioactive Heterocycles

The primary amino group of This compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles. Below are proposed synthetic applications leading to potentially bioactive compounds.

Synthesis of Quinoline-Substituted Benzimidazoles

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Scheme 2: Proposed Synthesis of Quinoline-Substituted Benzimidazoles

G This compound This compound Benzimidazole Derivative Benzimidazole Derivative This compound->Benzimidazole Derivative o-phenylenediamine, polyphosphoric acid, Heat

Caption: Synthesis of a benzimidazole derivative from this compound.

  • A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) is added to polyphosphoric acid.

  • The reaction mixture is heated at 150-160 °C for several hours with stirring.

  • The reaction progress is monitored by TLC.

  • After completion, the hot mixture is carefully poured into a beaker of ice-cold water with vigorous stirring.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Synthesis of Quinoline-Substituted Triazoles

Triazoles are another important class of nitrogen-containing heterocycles known for their antifungal, antiviral, and anticancer activities. The aniline group can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction.

Scheme 3: Proposed Synthesis of Quinoline-Substituted Triazoles

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Huisgen Cycloaddition This compound This compound Azide Intermediate Azide Intermediate This compound->Azide Intermediate NaNO2, HCl, H2O, 0-5 °C; then NaN3 Triazole Derivative Triazole Derivative Azide Intermediate->Triazole Derivative Terminal alkyne, Cu(I) catalyst, Solvent

Caption: Proposed two-step synthesis of a triazole derivative.

Step 1: Synthesis of 3-(3-azidophenoxy)quinoline

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add a solution of sodium azide (NaN3, 1.2 eq) in water dropwise to the diazonium salt solution.

  • Stir the reaction mixture for an additional 1-2 hours at 0-5 °C.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the azide intermediate.

Step 2: Synthesis of the Triazole Derivative

  • To a solution of 3-(3-azidophenoxy)quinoline (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent (e.g., t-BuOH/H2O or DMF), add a copper(I) catalyst such as copper(I) iodide or in situ generated Cu(I) from CuSO4 and sodium ascorbate.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired triazole derivative.

Quantitative Data of Representative Bioactive Quinolines

The following table summarizes the biological activities of some known quinoline derivatives, illustrating the potential of this scaffold. The data is presented for analogous compounds to provide a reference for the potential efficacy of derivatives synthesized from this compound.

Compound ClassTargetBioactivity (IC50/MIC)Reference Compound
Quinoline-Triazole HybridsM. tuberculosis H37RvMIC90: 88 µMCompound 11h[1]
Quinoline-Triazole HybridsHIV-1IC50: 0.01032 µMCompound 11h[1]
Quinoline-based EGFR inhibitorsEGFR Tyrosine KinaseIC50: 1.73 µMCompound 80
Quinoline-based AntimalarialsP. falciparum (chloroquine-resistant)IC50: 1.2 µM1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea

Signaling Pathway Visualization

Many quinoline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinoline-based inhibitors.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of new bioactive heterocycles from this compound is depicted below.

Workflow Start This compound Synthesis Synthesis of Heterocyclic Derivatives (e.g., Benzimidazoles, Triazoles) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR studies) Screening->Optimization Inactive Hit->Optimization Active Development Preclinical Development Optimization->Development

Caption: General workflow for the development of bioactive compounds.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive heterocycles. The protocols and strategies outlined in these application notes, based on established chemical transformations of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this compound. The resulting quinoline-containing heterocycles are expected to exhibit interesting biological activities and could serve as lead compounds in drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes and Protocols for Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for the specific compound "3-(Quinolin-3-yloxy)aniline" as a fluorescent probe did not yield published research data. Therefore, this document provides a broader overview and detailed protocols for representative quinoline-based fluorescent probes, a well-established class of chemical sensors with significant applications in research and development.

Introduction to Quinoline-Based Fluorescent Probes

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in the design of fluorescent probes.[1] Its derivatives are widely utilized as chemosensors for detecting a variety of analytes, including metal ions and biomolecules.[1][2] The fluorescence properties of quinoline-based probes can be modulated through various mechanisms, such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and intramolecular charge transfer (ICT).[3][4] These mechanisms allow for the design of "turn-on" or "turn-off" fluorescent responses upon binding to a specific target. The versatility in synthesis and the favorable photophysical properties make quinoline derivatives ideal candidates for applications in environmental monitoring, diagnostics, and cellular imaging.[1][4]

Application Note 1: A Quinoline-Based "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

Probe: TQSB (a tripodal Schiff base with a quinoline fluorophore)

Principle of Detection: The TQSB probe is virtually non-fluorescent in its free form. Upon binding to Al³⁺ ions, the probe undergoes a conformational change that restricts the photoinduced electron transfer (PET) process and leads to chelation-enhanced fluorescence (CHEF), resulting in a significant "turn-on" fluorescent signal.[4]

Applications:

  • Selective and sensitive detection of Al³⁺ in semi-aqueous solutions.[4]

  • Quantitative analysis of Al³⁺ in environmental samples (e.g., soil) and commercial products (e.g., antacids).[4]

  • Fluorescence imaging of intracellular Al³⁺ in living cells.[4]

Application Note 2: A Quinoline-Based "Turn-Off" Fluorescent Probe for Ferric Iron (Fe³⁺) Detection

Probe: A novel quinoline derivative (Sensor 1)

Principle of Detection: This quinoline-based sensor exhibits fluorescence in its unbound state. The presence of Fe³⁺ leads to the formation of a complex with the probe, which quenches the fluorescence, providing a "turn-off" signal for detection.[5]

Applications:

  • Selective detection of Fe³⁺ in the presence of other competing metal ions.[5]

  • Quantitative analysis of Fe³⁺.[5]

  • Bioimaging of Fe³⁺ in living cells and organisms like zebrafish.[5]

Application Note 3: A Pyrroloquinoline-Based Fluorescent Probe for Lysine Detection

Probe: PQP-1

Principle of Detection: The PQP-1 probe is designed to selectively react with lysine, leading to a significant enhancement in its fluorescence intensity. This "turn-on" response allows for the sensitive detection of lysine.[1]

Applications:

  • Selective detection of lysine over other amino acids and common ions.[1]

  • Quantitative analysis of lysine in aqueous samples, including natural mineral water.[1]

  • Fluorescence imaging of lysine in living cells.[1]

Quantitative Data Summary

Probe NameTarget AnalyteExcitation (λex)Emission (λem)Detection LimitBinding Constant (Kb)Solvent SystemReference
TQSB Al³⁺Not Specified414 nm7.0 nM3.8 × 10⁶ M⁻¹CH₃CN/water (4:1 v/v)[4]
Sensor 1 Fe³⁺Not SpecifiedNot Specified8.67 × 10⁻⁵ M4.28 × 10² M⁻¹ (from Stern-Volmer)Not Specified[5]
PQP-1 Lysine335 nm~420 nm21.89 nMNot SpecifiedDeionized water[1]
ITEC Al³⁺365 nmNot Specified2.19 nMNot SpecifiedNot Specified[6][7]
NQ Al³⁺Not SpecifiedNot Specified1.98 µMNot SpecifiedAqueous solution[8]
Probe 1 Al³⁺400 nm467 nm6.7 nM4.25 × 10⁸ M⁻¹CH₃CN/water (1:1 v/v)[9]
TQA Fe³⁺301 nm397 nm0.16841 µM2.767 × 10³ M⁻¹DMF/water (1:1 v/v, pH 7.4)[10]
BHMMP Al³⁺370 nm522 nm0.70 µMNot SpecifiedEtOH/H₂O (2:3 v/v, pH 5)[11]
QP2 Zn²⁺Not SpecifiedNot Specified17.7 nMNot SpecifiedDMSO/H₂O (fw = 95%)[12]
QZn Zn²⁺820 nm (2-photon)Not Specified15.1 pMNot SpecifiedNot Specified[13]
DFC l-Lysine380 nmNot Specified0.14 µMNot SpecifiedPBS (pH 7.42, 10 mM)[14]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection (Al³⁺ and Fe³⁺)

This protocol is a generalized procedure based on the methodologies for TQSB and Sensor 1.[4][5]

1. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the quinoline-based probe in an appropriate solvent (e.g., DMSO, CH₃CN, or DMF).
  • Analyte Stock Solution: Prepare a 10 mM stock solution of the metal salt (e.g., AlCl₃ or FeCl₃) in deionized water.
  • Interfering Ion Stock Solutions: Prepare 10 mM stock solutions of other metal salts to test for selectivity.

2. Spectroscopic Measurements:

  • Dilute the probe stock solution to the desired final concentration (e.g., 10 µM) in the specified solvent system (e.g., CH₃CN/water).
  • Record the initial fluorescence spectrum of the probe solution.
  • Incrementally add aliquots of the analyte stock solution to the probe solution.
  • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 3 minutes) before recording the fluorescence spectrum.[11]
  • For selectivity tests, add a significant excess (e.g., 5-10 equivalents) of interfering ions to the probe solution and record the fluorescence response. Then, add the target analyte to observe any changes.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.
  • The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[1]

Protocol 2: Detection of Lysine using PQP-1 Probe

This protocol is based on the methodology described for the PQP-1 probe.[1]

1. Preparation of Solutions:

  • PQP-1 Stock Solution: Prepare a stock solution of PQP-1 in a suitable solvent.
  • Lysine Standard Solutions: Prepare a series of lysine standard solutions of known concentrations in deionized water.

2. Fluorescence Assay:

  • In a microplate or cuvette, add the PQP-1 probe to deionized water to a final concentration of 10 µM.
  • Add varying concentrations of lysine (e.g., 50-1000 µM) to the probe solution.
  • Incubate the mixture for 30 minutes at room temperature.
  • Measure the fluorescence intensity with excitation at 335 nm and emission at approximately 420 nm.

3. Real Sample Analysis (e.g., Mineral Water):

  • Spike mineral water samples with known concentrations of lysine.
  • Perform the fluorescence assay as described above and calculate the recovery rate to validate the method.

Protocol 3: General Protocol for Live Cell Imaging

This protocol is a generalized procedure based on the methodologies described for bioimaging with quinoline-based probes.[1][4][15]

1. Cell Culture:

  • Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions until they reach the desired confluency for imaging.[15]

2. Cell Staining with the Probe:

  • Incubate the cultured cells with the quinoline-based fluorescent probe at a specific concentration (e.g., 10-20 µM) in cell culture media for a designated time (e.g., 20-30 minutes) at 37°C.[14]
  • Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

3. Analyte Treatment and Imaging:

  • For detection of an exogenous analyte, subsequently incubate the probe-loaded cells with the target analyte (e.g., Al³⁺ or lysine) at various concentrations for a specific duration.[14]
  • Wash the cells again with PBS.
  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Diagrams

experimental_workflow_metal_detection cluster_prep 1. Solution Preparation cluster_exp 2. Fluorescence Titration cluster_analysis 3. Data Analysis probe_stock Probe Stock (1 mM) probe_sol Dilute Probe to Working Conc. probe_stock->probe_sol analyte_stock Analyte Stock (10 mM) add_analyte Add Analyte Increments analyte_stock->add_analyte measure Record Fluorescence Spectrum add_analyte->measure measure->add_analyte Repeat plot Plot Intensity vs. [Analyte] measure->plot calc Calculate Detection Limit plot->calc

Caption: Workflow for fluorescent probe-based metal ion detection.

signaling_pathway_turn_on cluster_probe Probe Alone cluster_complex Probe + Analyte probe Quinoline Probe pet PET Active probe->pet Excitation no_fluor Fluorescence OFF pet->no_fluor Quenching probe_bound Quinoline Probe complex Complex Formation probe_bound->complex pet_blocked PET Blocked probe_bound->pet_blocked Excitation analyte Analyte (e.g., Al³⁺) analyte->complex complex->pet_blocked Inhibits fluor Fluorescence ON pet_blocked->fluor

Caption: Mechanism of a "turn-on" fluorescent probe via PET inhibition.

cell_imaging_workflow cell_culture 1. Culture Cells probe_loading 2. Incubate with Probe cell_culture->probe_loading wash1 3. Wash with PBS probe_loading->wash1 analyte_incubation 4. Incubate with Analyte wash1->analyte_incubation wash2 5. Wash with PBS analyte_incubation->wash2 imaging 6. Fluorescence Microscopy wash2->imaging

Caption: Workflow for live cell imaging with a fluorescent probe.

References

Application Notes and Protocols for the Synthesis of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(Quinolin-3-yloxy)aniline, a key intermediate in the development of various pharmacologically active compounds. The described methodology follows a two-step synthetic sequence involving a nucleophilic aromatic substitution reaction followed by a catalytic transfer hydrogenation.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 3-(3-Nitrophenoxy)quinoline: This step involves the O-arylation of 3-hydroxyquinoline with 1-fluoro-3-nitrobenzene via a nucleophilic aromatic substitution (SNAr) reaction. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base.

  • Step 2: Synthesis of this compound: The nitro group of the intermediate, 3-(3-nitrophenoxy)quinoline, is subsequently reduced to an amine using a catalytic transfer hydrogenation method with palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor.

Data Presentation

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

Step Reagent Molecular Weight ( g/mol ) Equivalents Amount Solvent Volume (mL)
1 3-Hydroxyquinoline145.161.01.45 gDMF20
1-Fluoro-3-nitrobenzene141.101.11.55 g (1.1 mL)
Potassium Carbonate (K₂CO₃)138.211.52.07 g
2 3-(3-Nitrophenoxy)quinoline266.261.02.66 gMethanol30
Palladium on Carbon (10% Pd/C)-catalytic0.13 g
Hydrazine Hydrate (80%)50.063.01.88 mL

Experimental Protocols

Step 1: Synthesis of 3-(3-Nitrophenoxy)quinoline

Materials:

  • 3-Hydroxyquinoline

  • 1-Fluoro-3-nitrobenzene

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-hydroxyquinoline (1.45 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Add 1-fluoro-3-nitrobenzene (1.55 g, 1.1 mL, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-(3-nitrophenoxy)quinoline as a solid.

Step 2: Synthesis of this compound

Materials:

  • 3-(3-Nitrophenoxy)quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Hydrate (80% solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Celite®

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(3-nitrophenoxy)quinoline (2.66 g, 10 mmol) in methanol (30 mL).

  • To this solution, carefully add 10% Pd/C (0.13 g, 5 mol% of the substrate).

  • Heat the mixture to reflux (approximately 65 °C).

  • To the refluxing mixture, add hydrazine hydrate (80% solution, 1.88 mL, 30 mmol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Visualizations

Signaling Pathway: Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction 3-Hydroxyquinoline 3-Hydroxyquinoline Quinolin-3-olate Quinolin-3-olate 3-Hydroxyquinoline->Quinolin-3-olate + K2CO3 (Base) K2CO3 K2CO3 Meisenheimer_Complex Meisenheimer Complex Quinolin-3-olate->Meisenheimer_Complex + 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene 3-(3-Nitrophenoxy)quinoline 3-(3-Nitrophenoxy)quinoline Meisenheimer_Complex->3-(3-Nitrophenoxy)quinoline - F- Nitro_Intermediate 3-(3-Nitrophenoxy)quinoline Final_Product This compound Nitro_Intermediate->Final_Product Reduction Pd/C_Hydrazine Pd/C, N2H4·H2O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Synthesis Workflow start Start reagents1 Mix 3-Hydroxyquinoline, K2CO3 in DMF start->reagents1 add_fluoro Add 1-Fluoro-3-nitrobenzene reagents1->add_fluoro heat1 Heat at 100°C for 12h add_fluoro->heat1 workup1 Aqueous Workup & Extraction heat1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolate 3-(3-Nitrophenoxy)quinoline purify1->intermediate dissolve Dissolve Intermediate in Methanol intermediate->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_hydrazine Add Hydrazine Hydrate at Reflux add_catalyst->add_hydrazine reflux Reflux for 2h add_hydrazine->reflux filter Filter through Celite® reflux->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product Obtain this compound recrystallize->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Scale-up Synthesis of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Quinolin-3-yloxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The diaryl ether linkage is a common motif in many biologically active compounds. The ability to produce this compound on a larger scale is crucial for advancing drug discovery and development programs that utilize this scaffold.

This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable Ullmann condensation reaction. The protocol is designed to be a reliable resource for researchers in both academic and industrial settings.

Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence involving an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This approach is advantageous for scale-up due to the relatively low cost of copper catalysts compared to palladium catalysts used in alternative methods like the Buchwald-Hartwig amination.

Synthetic_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction 3-Hydroxyquinoline 3-Hydroxyquinoline 3-(Nitrophenoxy)quinoline 3-(Nitrophenoxy)quinoline 3-Hydroxyquinoline->3-(Nitrophenoxy)quinoline CuI, K2CO3 DMF, 140 °C 3-Bromo-1-nitrobenzene 3-Bromo-1-nitrobenzene 3-Bromo-1-nitrobenzene->3-(Nitrophenoxy)quinoline 3-(Quinolin-3-yloxy)aniline_product This compound 3-(Nitrophenoxy)quinoline_reduct 3-(3-Nitrophenoxy)quinoline 3-(Nitrophenoxy)quinoline_reduct->3-(Quinolin-3-yloxy)aniline_product Fe, NH4Cl EtOH/H2O, 80 °C

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Nitrophenoxy)quinoline

This procedure details the copper-catalyzed Ullmann condensation of 3-hydroxyquinoline with 3-bromo-1-nitrobenzene.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
3-Hydroxyquinoline145.16 g/mol 1.0
3-Bromo-1-nitrobenzene202.01 g/mol 1.2
Copper(I) Iodide (CuI)190.45 g/mol 0.1
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0
Dimethylformamide (DMF)--

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxyquinoline, 3-bromo-1-nitrobenzene, copper(I) iodide, and potassium carbonate.

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Purge the reaction vessel with nitrogen for 15 minutes.

  • Under a nitrogen atmosphere, heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven at 50 °C.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(3-nitrophenoxy)quinoline.

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro group of 3-(3-nitrophenoxy)quinoline to an amine using iron powder in the presence of ammonium chloride.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
3-(3-Nitrophenoxy)quinoline266.26 g/mol 1.0
Iron Powder (Fe)55.85 g/mol 5.0
Ammonium Chloride (NH₄Cl)53.49 g/mol 1.0
Ethanol (EtOH)--
Water (H₂O)--

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, suspend 3-(3-nitrophenoxy)quinoline in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Ullmann Condensation3-Hydroxyquinoline, 3-Bromo-1-nitrobenzene, CuI, K₂CO₃DMF14012-2475-85
2Nitro Reduction3-(3-Nitrophenoxy)quinoline, Fe, NH₄ClEtOH/H₂O804-880-90

Table 2: Characterization Data for this compound

AnalysisData
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.75 (d, J=2.8 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.78 (d, J=8.4 Hz, 1H), 7.62 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.47 (ddd, J=8.4, 6.9, 1.2 Hz, 1H), 7.25-7.18 (m, 2H), 6.70 (ddd, J=8.0, 2.4, 0.8 Hz, 1H), 6.60-6.55 (m, 2H), 3.80 (s, 2H, -NH₂).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 157.8, 153.3, 147.2, 145.8, 130.3, 129.5, 129.2, 127.9, 126.8, 122.2, 118.9, 110.1, 109.8, 105.7.
Mass Spec (ESI) m/z 237.1 [M+H]⁺

Note: NMR data is predicted and should be confirmed by experimental analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_ullmann Ullmann Condensation cluster_reduction Nitro Group Reduction A Charge Reactants: 3-Hydroxyquinoline 3-Bromo-1-nitrobenzene CuI, K2CO3, DMF B Inert Atmosphere (N2 Purge) A->B C Heat to 140 °C B->C D Reaction Monitoring (TLC/HPLC) C->D E Workup: Quench with H2O Filter Precipitate D->E F Drying and Purification E->F G Charge Reactants: 3-(3-Nitrophenoxy)quinoline Fe, NH4Cl, EtOH/H2O F->G Intermediate Product H Heat to 80 °C G->H I Reaction Monitoring (TLC/HPLC) H->I J Workup: Filter through Celite Concentrate I->J K Extraction and Drying J->K L Purification (Column Chromatography) K->L Final Product Final Product L->Final Product This compound

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with extreme care.

    • Copper(I) Iodide: May cause skin and eye irritation. Avoid inhalation of dust.

    • 3-Bromo-1-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

    • Iron Powder: Flammable solid. Keep away from ignition sources.

  • Reaction Conditions: The Ullmann condensation is performed at a high temperature. Use appropriate heating equipment and take precautions against thermal burns. The reduction with iron is exothermic; ensure adequate cooling is available if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This protocol is intended for use by trained chemists. All procedures should be performed with appropriate safety precautions. The scalability of this reaction should be approached with caution, and a thorough risk assessment should be conducted prior to any scale-up.

Applications of 3-(Quinolin-3-yloxy)aniline Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The "3-(Quinolin-3-yloxy)aniline" core represents a specific pharmacophore within this class. While literature on the parent compound is limited, extensive research has been conducted on structurally related analogs, particularly in the context of selective nuclear receptor modulation. This document focuses on the applications of these derivatives, with a primary emphasis on the well-characterized selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, INT131 (also known as T131 and AMG131).[4][5] These notes provide an overview of the therapeutic potential, quantitative data for representative compounds, and detailed protocols for their synthesis and biological evaluation.

Application Notes

Therapeutic Potential as Selective PPARγ Modulators

Derivatives of the this compound scaffold have emerged as potent and selective modulators of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation.[4][6] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs which are associated with undesirable side effects, these selective modulators (SPPARMs) exhibit a distinct pharmacological profile.[4][7] They are designed to retain the antidiabetic and insulin-sensitizing effects while minimizing adverse effects like weight gain and fluid retention.[4][6]

The lead compound, INT131 (2,4-dichloro-N-[3,5-dichloro-4-(quinolin-3-yloxy)phenyl]benzenesulfonamide), binds to PPARγ with high affinity but induces a unique conformational change in the receptor.[4][6] This leads to a selective pattern of co-regulator recruitment and, consequently, a differential regulation of target gene expression.[6] For instance, INT131 shows minimal stimulation of adipocyte differentiation while effectively promoting insulin sensitivity.[6] This profile makes this compound derivatives promising candidates for the development of safer therapies for type 2 diabetes and other metabolic disorders.[4]

Anticancer and Anti-inflammatory Applications

The broader class of quinoline derivatives is well-documented for its anticancer activities, targeting various mechanisms including kinase inhibition and disruption of tubulin polymerization.[1][3][7] While specific anticancer data for this compound derivatives are not as prevalent as for PPARγ modulation, the quinoline core itself is a key component in several approved and investigational cancer therapies.[8]

Furthermore, the anti-inflammatory properties of PPARγ modulation suggest that derivatives of this compound could be explored for the treatment of inflammatory diseases.[2] P-selectin antagonism is another avenue that has been explored for quinoline derivatives, indicating their potential in treating conditions like rheumatoid arthritis.[2]

Quantitative Data for Representative Derivatives

The following table summarizes the biological activity of INT131, a key example of a this compound derivative.

Compound NameTargetAssay TypeKi (nM)Efficacy (vs. Rosiglitazone)SelectivityReference
INT131 PPARγCompetitive Binding~10~10% (in a full agonist reporter assay)>1000-fold over PPARα and PPARδ[4][5]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of the 3-aryloxyquinoline core, which is central to the derivatives discussed. A common route involves the nucleophilic aromatic substitution reaction between a 3-haloquinoline and a substituted phenol.

Materials:

  • 3-Bromoquinoline or 3-iodoquinoline

  • Substituted aminophenol (e.g., 3-aminophenol for the parent scaffold)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aminophenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Add 3-bromoquinoline (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired this compound derivative.

PPARγ Reporter Gene Assay

This assay is used to determine the functional activity of compounds as agonists or antagonists of PPARγ.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% fetal bovine serum

  • Test compounds and reference agonist (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • Treat the cells with various concentrations of the test compounds or the reference agonist (Rosiglitazone). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the dose-response curves and calculate the EC50 values.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of compounds to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Test compounds and reference agonist (e.g., Rosiglitazone)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in 24-well plates.

  • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of the test compounds or Rosiglitazone.

  • After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective test compounds.

  • Replenish the medium every 2 days.

  • After 8-10 days, when mature adipocytes are visible, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for 1 hour.

  • Wash with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Wash the cells with water to remove excess stain.

  • Elute the stain with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) to measure the extent of adipogenesis.

Visualizations

PPAR_Signaling_Pathway ligand This compound Derivative (e.g., INT131) PPARg PPARγ ligand->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Co_regulators Co-regulator Recruitment/Dismissal PPARg_RXR->Co_regulators PPRE PPRE (PPAR Response Element) Co_regulators->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Insulin Sensitization, Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: PPARγ signaling pathway modulation by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start_materials 3-Haloquinoline + Substituted Phenol reaction Copper-catalyzed Nucleophilic Substitution start_materials->reaction purification Purification (Column Chromatography) reaction->purification product This compound Derivative purification->product reporter_assay PPARγ Reporter Gene Assay product->reporter_assay differentiation_assay Adipocyte Differentiation Assay product->differentiation_assay binding_assay Competitive Binding Assay product->binding_assay Test Compound data_analysis Data Analysis (EC50, Ki, SAR) reporter_assay->data_analysis differentiation_assay->data_analysis binding_assay->data_analysis

Caption: General experimental workflow for synthesis and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "3-(Quinolin-3-yloxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "3-(Quinolin-3-yloxy)aniline".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "this compound" synthesized via Ullmann condensation?

A1: The synthesis of "this compound" typically involves an Ullmann condensation reaction between 3-hydroxyquinoline and 3-bromoaniline or 3-iodoaniline. Common impurities may include:

  • Unreacted starting materials: 3-hydroxyquinoline and the haloaniline.

  • Homocoupled byproducts: 3,3'-biquinoline and 3,3'-diaminobiphenyl.

  • Solvent and reagent residues: High-boiling point solvents (e.g., DMF, DMSO) and residual base (e.g., potassium carbonate).

  • Degradation products: Potential oxidation or decomposition products of the starting materials or the final product, especially if the reaction is carried out at high temperatures for extended periods.

Q2: Which purification techniques are most effective for "this compound"?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating the target compound from both polar and nonpolar impurities.

  • Recrystallization: A good method for removing minor impurities and obtaining a highly crystalline product, provided a suitable solvent is identified.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Ideal for achieving very high purity, especially for small-scale purifications or when dealing with impurities that are difficult to separate by other means.

Troubleshooting Guides

Column Chromatography

Issue 1: Product is streaking or tailing on the TLC plate and column.

  • Cause: "this compound" is a basic compound due to the aniline moiety. The acidic nature of standard silica gel can lead to strong adsorption and poor separation.

  • Solution:

    • Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (TEA) or ammonia solution (e.g., 0.1-1%) into the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of the basic product.

    • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for better results with basic compounds.

Issue 2: Poor separation between the product and a close-running impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize the solvent system: Experiment with different solvent systems. A mixture of a nonpolar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Fine-tune the ratio to maximize the separation (ΔRf). Consider using a ternary solvent system by adding a small amount of a third solvent with a different polarity (e.g., methanol, acetone).

    • Use a shallower gradient: If using gradient elution, a shallower gradient around the elution point of the product can improve resolution.

    • Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Reduce the amount of solvent: Evaporate some of the solvent to concentrate the solution.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a few seed crystals of the pure product.

      • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

    • Change the solvent system: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.

Issue 2: The product oils out instead of crystallizing.

  • Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a highly supersaturated solution.

  • Solution:

    • Use a lower-boiling point solvent.

    • Reduce the concentration of the solution.

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help.

    • Use a solvent pair: Dissolve the compound in a good solvent and add a poor solvent until turbidity is observed. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.

Preparative HPLC

Issue 1: Poor peak shape (tailing or fronting).

  • Cause: Similar to column chromatography, interactions with the stationary phase or overloading the column can cause poor peak shape.

  • Solution:

    • Adjust the mobile phase pH: For a basic compound like "this compound" on a reverse-phase column (e.g., C18), using a mobile phase with a slightly basic pH (e.g., using a buffer like ammonium bicarbonate) can improve peak shape. Alternatively, a low pH with an ion-pairing agent can be used.

    • Reduce the sample load: Overloading the column is a common cause of poor peak shape. Reduce the amount of sample injected.

    • Check the sample solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. If possible, dissolve the sample in the mobile phase.

Experimental Protocols

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh). For improved performance with this basic compound, consider pre-treating the silica gel with the mobile phase containing triethylamine or using commercially available amine-functionalized silica.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or heptane is a good starting point. For example, start with 10% ethyl acetate and gradually increase to 50%. Add 0.1-0.5% triethylamine to the mobile phase to prevent tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate/hexane with 0.1% TEA) and pack the column.

    • Dissolve the crude "this compound" in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the initial mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization of quinoline derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Place the crude "this compound" in an Erlenmeyer flask.

    • Add a minimal amount of hot solvent (e.g., ethanol) to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then perform a hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for "this compound"

Purification MethodStarting Purity (Crude)Final PurityTypical Recovery YieldScale
Column Chromatography~75%>95%70-85%mg to multi-gram
Recrystallization>90%>98%80-95%mg to multi-gram
Preparative HPLCAny>99%50-70%µg to mg

Visualizations

Experimental Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization If >90% pure Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For higher purity Purity_Check Purity & Characterization (TLC, HPLC, NMR, MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification and analysis of crude "this compound".

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Problem What is the problem? Start->Problem Streaking Product Streaking/Tailing Problem->Streaking Streaking Poor_Separation Poor Separation Problem->Poor_Separation Poor Separation Solution_Streaking Add Triethylamine (0.1-1%) to Eluent OR Use Alumina/Amine-Silica Streaking->Solution_Streaking Solution_Separation Optimize Solvent System (Ternary) OR Use a Shallower Gradient OR Perform Dry Loading Poor_Separation->Solution_Separation

Caption: Decision tree for troubleshooting common issues in column chromatography of basic compounds.

Technical Support Center: Synthesis of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Quinolin-3-yloxy)aniline. The following information is designed to address common byproducts and other issues encountered during its synthesis, which is typically achieved through an Ullmann condensation or a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods for synthesizing this compound involve the formation of a C-O bond between a quinoline precursor and an aniline precursor. The two most prominent reactions are:

  • Ullmann Condensation: A copper-catalyzed reaction between 3-hydroxyquinoline and 3-bromoaniline.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction, which in this case would be a C-O coupling variant, between 3-hydroxyquinoline and an appropriate aniline derivative or vice-versa.

Q2: What are the most common byproducts observed in the synthesis of this compound via Ullmann condensation?

Several byproducts can form during the Ullmann condensation, leading to a complex reaction mixture and challenging purification. The most frequently encountered byproducts are:

  • Homocoupling Products: Self-coupling of the starting materials can lead to the formation of 3,3'-biquinoline and 3,3'-diaminobiphenyl.

  • Dehalogenation Product: Reduction of 3-bromoaniline can result in the formation of aniline.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-hydroxyquinoline and 3-bromoaniline in the crude product.

Q3: What side reactions can occur during the Buchwald-Hartwig C-O coupling to synthesize this compound?

The Buchwald-Hartwig reaction, while often more efficient than the Ullmann condensation, can also lead to undesired side products:

  • Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of aniline from 3-bromoaniline.

  • Ligand Arylation: The phosphine ligand can be arylated, which deactivates the catalyst.

  • Beta-Hydride Elimination: If the aniline precursor has a suitable beta-hydrogen, this can lead to the formation of an imine and a hydrodehalogenated arene.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Use fresh, high-purity copper or palladium catalyst. For Ullmann reactions, consider in-situ activation of copper powder.Improved reaction rate and yield.
Ligand Degradation Use an appropriate ligand-to-metal ratio and ensure the ligand is stable under the reaction conditions.Minimized catalyst deactivation and increased product formation.
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure it is finely powdered and anhydrous. The quality and particle size of inorganic bases can significantly impact reaction kinetics.[2]Optimized reaction conditions leading to higher yields.
Solvent Issues Ensure the use of a dry, high-boiling point, polar aprotic solvent (e.g., DMF, NMP, dioxane).Improved solubility of reactants and catalyst, leading to a more efficient reaction.
Reaction Temperature Too Low Gradually increase the reaction temperature. Ullmann reactions often require high temperatures (>150 °C).Increased reaction rate and conversion of starting materials.
Issue 2: Presence of Significant Amounts of Homocoupling Byproducts
Potential Cause Troubleshooting Step Expected Outcome
High Catalyst Loading Reduce the amount of copper or palladium catalyst used.Decreased rate of homocoupling reactions relative to the desired cross-coupling.
Slow Addition of Aryl Halide Add the 3-bromoaniline to the reaction mixture slowly over a period of time.Maintained low concentration of the aryl halide, disfavoring its homocoupling.
Use of Specific Ligands For Buchwald-Hartwig reactions, employ bulky electron-rich phosphine ligands that favor cross-coupling.Increased selectivity for the desired product.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Presence of Basic Impurities Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted aniline and other basic byproducts.[3]A purer organic phase containing the desired product.
Similar Polarity of Product and Byproducts Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate compounds with close Rf values.Isolation of the pure this compound.
Product Precipitation If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.A crystalline, pure product.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

Materials:

  • 3-Hydroxyquinoline

  • 3-Bromoaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyquinoline (1.0 eq), 3-bromoaniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-160 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts.

  • Pour the filtrate into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of this compound

Materials:

  • 3-Hydroxyquinoline

  • 3-Bromoaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃), anhydrous and finely powdered

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 3-hydroxyquinoline (1.0 eq), 3-bromoaniline (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Ullmann_Byproducts 3-Hydroxyquinoline 3-Hydroxyquinoline Desired Product This compound 3-Hydroxyquinoline->Desired Product Byproduct1 3,3'-Biquinoline (Homocoupling) 3-Hydroxyquinoline->Byproduct1 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline->Desired Product Byproduct2 3,3'-Diaminobiphenyl (Homocoupling) 3-Bromoaniline->Byproduct2 Byproduct3 Aniline (Dehalogenation) 3-Bromoaniline->Byproduct3

Caption: Common byproducts in the Ullmann synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Reaction Setup Reaction Ullmann or Buchwald-Hartwig Reaction Start->Reaction Workup Initial Workup (Filtration, Extraction) Reaction->Workup Crude_Product Analyze Crude Product Workup->Crude_Product Low_Yield Low Yield Crude_Product->Low_Yield Low Conversion High_Byproducts High Impurity Levels Crude_Product->High_Byproducts Complex Mixture Purification_Issues Purification Difficulty Crude_Product->Purification_Issues Co-eluting Spots Optimize_Conditions Re-run Reaction Low_Yield->Optimize_Conditions Check Catalyst, Base, Temp, Solvent Modify_Stoichiometry Re-run Reaction High_Byproducts->Modify_Stoichiometry Adjust Reactant Ratios, Slow Addition Alternative_Purification Purify Product Purification_Issues->Alternative_Purification Acid-Base Extraction, Recrystallization Re-run Reaction Re-run Reaction Re-run Reaction->Workup Purify Product Purify Product Final_Product Final_Product Purify Product->Final_Product Pure Product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-(Quinolin-3-yloxy)aniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for monitoring the synthesis of this compound?

A good starting point for a TLC solvent system would be a mixture of a non-polar and a polar solvent. Given the aromatic and amine functionalities of the molecule, a combination like Hexane:Ethyl Acetate or Toluene:Acetone would be appropriate. A common starting ratio is 7:3 or 8:2 (non-polar:polar). You can then adjust the polarity based on the resulting Rf values of your starting materials and product. For instance, if your spots are too close to the baseline, you should increase the proportion of the polar solvent.[1][2]

Q2: My TLC plate shows streaking for all my spots. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[2][3] Try diluting your sample before spotting.

  • Inappropriate Solvent System: The chosen solvent system may be too polar, causing the compound to move up the plate as a streak rather than a distinct spot.[2] Experiment with a less polar mobile phase.

  • Compound Instability: The compound might be degrading on the silica gel plate, which can be acidic.[4] Consider using a neutral or basic TLC plate, or adding a small amount of a base like triethylamine (0.1-1%) to your developing solvent.[1]

  • High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[4] After spotting, placing the TLC plate under high vacuum for a few minutes before developing can help to remove the residual solvent.[4]

Q3: I am not seeing any spots on my TLC plate after development and visualization under UV light. What should I do?

There are a few potential reasons for not observing any spots:

  • Compound is not UV-active: While quinoline and aniline moieties are typically UV-active, your product might not be sufficiently conjugated to be visible. Try using a different visualization technique, such as iodine vapor or a permanganate stain.[1]

  • Sample is too dilute: The concentration of your compound might be too low to be detected.[1][2] Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[1][2]

  • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent level is too high, it will dissolve your sample from the plate instead of allowing it to travel up.[1][2]

Q4: What type of HPLC column is suitable for analyzing this compound?

A reverse-phase (RP) column, such as a C8 or C18 column, is the most suitable choice for analyzing a moderately polar compound like this compound. These columns have a non-polar stationary phase, and a polar mobile phase is used for elution.

Q5: What is a good starting mobile phase for HPLC analysis?

A common starting mobile phase for the HPLC analysis of aniline and quinoline derivatives on a reverse-phase column is a mixture of acetonitrile (ACN) and water. You can start with an isocratic elution using a ratio like 50:50 (ACN:Water) and then optimize the ratio to achieve good separation of your starting materials, product, and any impurities. Adding a small amount of an acid, like 0.1% formic acid or phosphoric acid, to the mobile phase can help to improve peak shape and reproducibility by protonating the aniline nitrogen.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are not separating (similar Rf values) The solvent system may not have the right selectivity.Try a different solvent system with different polarity or composition. For example, switch from a hexane-based system to a toluene-based one. Co-spotting your reaction mixture with your starting material can also help to confirm if the reaction has proceeded.[1][4]
Spots are tailing - Sample is too concentrated.- Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Dilute the sample before spotting.[3]- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds).[1]
Uneven solvent front - The TLC plate was not placed evenly in the developing chamber.- The chamber was not properly saturated with solvent vapor.- Ensure the bottom of the TLC plate is level with the bottom of the chamber.- Place a piece of filter paper in the chamber, saturate it with the developing solvent, and allow the chamber to equilibrate for a few minutes before placing the plate inside.
Unexpected spots appear Contamination of the TLC plate or sample.Handle the TLC plate by the edges to avoid transferring oils from your skin. Ensure your spotting capillaries and sample vials are clean.[2]
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No injection was made.- Detector is off or not set to the correct wavelength.- Sample is too dilute.- Verify that the injection was made correctly.- Check the detector settings, including the wavelength (a UV detector set around 254 nm is a good starting point for aromatic compounds).- Concentrate the sample or inject a larger volume.
Broad or distorted peak shapes - Column contamination or degradation.- Inappropriate mobile phase pH.- Presence of co-eluting impurities.- Flush the column with a strong solvent.- Adjust the mobile phase pH with an appropriate buffer or additive (e.g., formic acid).- Optimize the mobile phase composition or gradient to improve separation.
Inconsistent retention times - Fluctuation in pump flow rate.- Leak in the system.- Changes in mobile phase composition.- Purge the pump to remove air bubbles and ensure a stable flow rate.- Check all fittings for leaks.- Prepare fresh mobile phase and ensure it is properly degassed.[5]
Noisy baseline - Air bubbles in the detector.- Contaminated mobile phase or column.- Detector lamp is failing.- Purge the system to remove air bubbles.- Use freshly prepared, filtered, and degassed mobile phase. Flush the column.- If the noise is random and persists after other troubleshooting, the detector lamp may need to be replaced.[6]

Experimental Protocols

TLC Monitoring Protocol

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of your reaction mixture on the starting line. Also, spot your starting materials as references.

  • Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Close the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

HPLC Monitoring Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 50:50 (v/v) Acetonitrile:Water. If needed, add 0.1% formic acid to both solvents before mixing. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by running the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a small volume of the prepared sample (e.g., 10 µL) into the HPLC system.

  • Data Acquisition: Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Analysis: Identify the peaks corresponding to your starting materials and product based on their retention times (which you can determine by injecting standards of the pure compounds). Quantify the relative peak areas to determine the progress of the reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Developing Chamber B Draw Starting Line on TLC Plate A->B C Spot Reaction Mixture and Standards B->C D Place Plate in Chamber C->D E Elute with Mobile Phase D->E F Remove Plate and Mark Solvent Front E->F G Dry Plate F->G H Visualize under UV Light G->H I Calculate Rf Values H->I

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare and Degas Mobile Phase B Equilibrate HPLC System and Column A->B C Dilute and Filter Reaction Sample B->C D Inject Sample C->D E Run Isocratic or Gradient Elution D->E F Detect Compounds (UV) E->F G Integrate Peak Areas F->G H Identify Components by Retention Time G->H I Determine Reaction Progress H->I

Caption: Workflow for monitoring a reaction using High-Performance Liquid Chromatography (HPLC).

References

"3-(Quinolin-3-yloxy)aniline" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-(Quinolin-3-yloxy)aniline.

Frequently Asked Questions (FAQs)

1. What are the general chemical properties of this compound?

  • Molecular Formula: C₁₅H₁₂N₂O[1][2]

  • Molecular Weight: 236.27 g/mol [2]

  • Appearance: Typically a solid.[3]

  • General Characteristics: This compound possesses a quinoline ring linked to an aniline moiety via an ether bond. The presence of the basic aniline and quinoline nitrogen atoms suggests that its solubility is likely pH-dependent.[4][5][6]

2. In which solvents is this compound likely to be soluble?

Common organic solvents to consider for initial solubility screening include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Dichloromethane (DCM)

3. What are the primary reasons for poor solubility of compounds like this compound?

Poor aqueous solubility is a common issue for many drug candidates, with estimates suggesting that up to 40% of commercialized drugs and 70-90% of developmental candidates are poorly soluble.[8] The key contributing factors include:

  • High Molecular Weight: Larger molecules often have lower solubility.

  • Aromaticity and Lipophilicity: The presence of multiple aromatic rings in this compound contributes to its lipophilic (fat-loving) nature, leading to poor solubility in water.

  • Crystalline Structure: A stable crystal lattice requires significant energy to break, which can hinder dissolution.

Troubleshooting Solubility Issues

Initial Assessment: My compound won't dissolve.

If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting guide.

Question: In what solvent are you trying to dissolve the compound?

  • Aqueous Buffers: Due to the presence of basic nitrogen atoms, the solubility of this compound is expected to be highly dependent on pH.[4][6]

    • Problem: The compound is insoluble in neutral or basic aqueous solutions.

    • Solution: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). The protonation of the quinoline and aniline nitrogens will form a more soluble salt.

  • Organic Solvents:

    • Problem: The compound has low solubility in a specific organic solvent.

    • Solution: Try a different solvent or a solvent mixture. A good starting point for poorly soluble compounds is often DMSO or DMF. For subsequent dilutions into aqueous media, be mindful of potential precipitation.

Solubility Enhancement Strategies

If basic troubleshooting does not resolve the issue, several techniques can be employed to improve the solubility of this compound.

Decision Tree for Solubility Enhancement

Solubility_Enhancement_Workflow Troubleshooting Workflow for Solubility Issues A Start: Compound Insoluble B Characterize the Problem (Solvent, pH, Concentration) A->B C Is aqueous solubility required? B->C D Use Organic Solvents (e.g., DMSO, DMF) C->D No E Select Aqueous Solubility Enhancement Method C->E Yes L Successful Solubilization D->L F pH Adjustment E->F G Co-solvents E->G H Surfactants E->H I Complexation (e.g., Cyclodextrins) E->I J Solid Dispersion E->J K Particle Size Reduction E->K F->L M Further Optimization Needed F->M G->L G->M H->L H->M I->L I->M J->L J->M K->L K->M

Caption: Troubleshooting Workflow for Solubility Issues.

Detailed Experimental Protocols

1. pH Adjustment

This is often the most effective initial strategy for ionizable compounds like this compound.[9][10]

  • Objective: To increase aqueous solubility by forming a salt.

  • Protocol:

    • Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO.

    • Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0.

    • Add a small aliquot of the compound's stock solution to each buffer to achieve the desired final concentration.

    • Observe for any precipitation.

    • If precipitation occurs, sonicate or vortex the solution.

    • Measure the solubility at each pH using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

2. Use of Co-solvents

Co-solvents can increase solubility by reducing the polarity of the aqueous environment.[10]

  • Objective: To dissolve the compound in a mixture of water and a water-miscible organic solvent.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).

  • Protocol:

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., ethanol).

    • Titrate this stock solution into your aqueous buffer while vortexing.

    • Observe the point at which precipitation occurs.

    • Experiment with different ratios of co-solvent to aqueous buffer to find the optimal mixture that maintains solubility at the desired concentration.

3. Solid Dispersions

This technique involves dispersing the drug in an inert carrier matrix at the solid state.[11][12]

  • Objective: To enhance the dissolution rate by creating an amorphous form of the drug.

  • Carriers: Poloxamers, polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP).

  • Protocol (Solvent Evaporation Method):

    • Dissolve both this compound and a carrier (e.g., PVP) in a suitable organic solvent (e.g., methanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid dispersion can then be collected and tested for its dissolution properties in aqueous media.

Quantitative Data Summary

As specific experimental solubility data for this compound is not publicly available, researchers are encouraged to determine this empirically. The following table provides a template for recording your experimental findings.

Solvent SystemTemperature (°C)Maximum Measured Solubility (mg/mL or µM)Observations
Water25
PBS (pH 7.4)25
Acetate Buffer (pH 4.0)25
DMSO25
Ethanol25
10% Ethanol in Water25
User-defined system

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization method can be visualized as a logical flow.

Solubilization_Strategy Logical Flow for Selecting a Solubilization Strategy A Is the compound ionizable? B pH Adjustment A->B Yes C Is the compound for in vivo use? A->C No B->C D Consider Co-solvents (e.g., PEG, Propylene Glycol) C->D Yes E Consider Surfactants (e.g., Polysorbates) C->E Yes F Is a solid dosage form required? C->F No D->F E->F G Solid Dispersion or Particle Size Reduction F->G Yes I Liquid Formulation F->I No H Complexation (Cyclodextrins) G->H

Caption: Logical Flow for Selecting a Solubilization Strategy.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds such as aniline and quinoline are classified as hazardous.[13]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exposure: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Preventing side reactions in "3-(Quinolin-3-yloxy)aniline" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Quinolin-3-yloxy)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, an aryl ether, is typically achieved through nucleophilic aromatic substitution reactions. The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the coupling of a quinoline precursor with an aminophenol precursor.

Q2: What are the starting materials for these syntheses?

A2: The synthesis generally involves the reaction between a halo-quinoline (e.g., 3-bromoquinoline or 3-iodoquinoline) and 3-aminophenol. In the Ullmann condensation, a copper catalyst is used, while the Buchwald-Hartwig reaction employs a palladium catalyst with a suitable phosphine ligand.

Q3: What is the primary challenge in this synthesis?

A3: A key challenge is managing the reactivity of the two nucleophilic sites in 3-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2). Side reactions can occur where the quinoline moiety couples with the amino group instead of the hydroxyl group, leading to the formation of N-(quinolin-3-yl)aminophenol isomers. Additionally, harsh reaction conditions, particularly in the traditional Ullmann condensation, can lead to product degradation and the formation of various byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Inefficient Catalyst System: The chosen copper or palladium catalyst and/or ligand may not be optimal for this specific transformation. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 3. Incorrect Base: The strength or type of base used can significantly impact the reaction outcome. 4. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the catalytic cycle.1. Catalyst and Ligand Screening: For Ullmann reactions, screen different copper sources (e.g., CuI, Cu2O) and ligands (e.g., phenanthroline, L-proline). For Buchwald-Hartwig reactions, screen various palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., XPhos, SPhos, BINAP). 2. Temperature Optimization: Perform small-scale reactions at a range of temperatures (e.g., 80-140 °C) to find the optimal balance between reaction rate and product stability. 3. Base Screening: Test a variety of inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) and organic bases (e.g., DBU). The pKa of the base should be sufficient to deprotonate the phenol but not so strong as to cause unwanted side reactions. 4. Solvent Selection: Common solvents for these reactions include DMF, DMSO, toluene, and dioxane. The choice of solvent can influence reactant solubility and catalyst performance.
Formation of N-arylated Side Product Competitive Nucleophilicity: The amino group of 3-aminophenol can compete with the hydroxyl group in attacking the halo-quinoline.1. Protecting Group Strategy: Protect the amino group of 3-aminophenol (e.g., as an acetyl or Boc derivative) before the coupling reaction. The protecting group can be removed in a subsequent step. 2. Chemoselective Catalysis: Certain catalyst/ligand systems can exhibit a preference for O-arylation over N-arylation. For instance, some copper/diamine ligand systems have shown selectivity for O-arylation of aminophenols.[1]
Product Degradation Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially in traditional Ullmann condensations, can lead to the decomposition of the starting materials or the desired product.1. Use of Modern Catalysts: Employ modern, more active catalyst systems that allow for lower reaction temperatures and shorter reaction times. 2. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete conversion can lead to a mixture of starting materials and product. 2. Formation of Multiple Byproducts: Side reactions can generate impurities with similar polarities to the desired product, making chromatographic separation challenging.1. Drive the Reaction to Completion: Optimize reaction conditions (catalyst loading, temperature, time) to maximize the conversion of starting materials. 2. Aqueous Workup: An acidic wash (e.g., with dilute HCl) can help remove unreacted 3-aminophenol by forming its water-soluble salt. A basic wash can help remove acidic byproducts. 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. The use of a gradient elution may be necessary. Recrystallization can also be an effective purification technique.

Experimental Protocols

General Protocol for Ullmann Condensation:

  • Reaction Setup: To a dry reaction vessel, add 3-aminophenol (1.0 eq.), 3-bromoquinoline (1.0-1.2 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add a dry, high-boiling point solvent such as DMF, DMSO, or toluene.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature should be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An acidic wash may be performed to remove unreacted 3-aminophenol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Ullmann Condensation

G General Workflow for Ullmann Condensation reagents Combine Reactants: - 3-Aminophenol - 3-Haloquinoline - Copper Catalyst - Ligand - Base solvent Add Dry Solvent (e.g., DMF, DMSO) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat Reaction Mixture (100-140 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilution - Washes (Water, Brine, Acid) monitor->workup purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Isolated Product: This compound purify->product

Caption: A generalized workflow for the synthesis of this compound via Ullmann condensation.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Pathway for Low Yield low_yield Low Yield of Desired Product check_catalyst Is the catalyst system optimal? low_yield->check_catalyst optimize_catalyst Screen different catalysts and ligands. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature appropriate? check_catalyst->check_temp Yes optimize_temp Run reactions at various temperatures. check_temp->optimize_temp No check_base Is the base suitable? check_temp->check_base Yes optimize_base Screen different bases. check_base->optimize_base No check_side_reactions Are there significant side products? check_base->check_side_reactions Yes protecting_group Consider protecting the amine group. check_side_reactions->protecting_group Yes, N-arylation

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Quinolin-3-yloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main retrosynthetic disconnections for this compound involve the formation of either a C-O ether bond or a C-N amine bond. The most common methods employed are the Ullmann Condensation for the C-O bond formation and the Buchwald-Hartwig Amination for the C-N bond formation.

Q2: What are the starting materials for these primary synthetic routes?

A2: For the Ullmann condensation, the typical starting materials are 3-hydroxyquinoline and 3-bromoaniline or 3-iodoaniline. For the Buchwald-Hartwig amination, the precursors would be 3-phenoxyquinoline and an ammonia equivalent or a protected aniline derivative.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2][3] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under UV light.

Q4: What are the typical purification methods for this compound?

A4: Column chromatography is a standard method for purifying the crude product.[4][5] Silica gel is a common stationary phase, and a gradient of solvents like hexane and ethyl acetate can be used as the mobile phase. For basic amine compounds, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase or using an amine-bonded silica column can improve purification by reducing tailing.[5][6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield in Ullmann Condensation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactivation of the Copper Catalyst Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidation of the Cu(I) catalyst. Use freshly prepared or high-purity copper catalyst.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The base's solubility and strength can significantly impact the reaction rate. A screening of different bases may be necessary.
Poor Ligand Choice While traditional Ullmann reactions can be ligand-free, modern protocols often use ligands to improve yield and reaction conditions. Common ligands include L-proline, N,N-dimethylglycine, and various diamines. The choice of ligand depends on the specific substrates.
Low Reaction Temperature Traditional Ullmann reactions often require high temperatures (150-200 °C). If the reaction is not proceeding, gradually increasing the temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.
Solvent Issues High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. Ensure the solvent is anhydrous, as water can inhibit the reaction.
Problem 2: Incomplete Reaction in Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. Using a pre-catalyst can sometimes lead to more consistent results.[1]
Incorrect Ligand Selection The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Ligands such as Xantphos or Josiphos-type ligands have been shown to be effective for the amination of aryl halides with ammonia equivalents.[7]
Base Incompatibility Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions with other functional groups.
Aryl Halide Reactivity Aryl chlorides can be less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings. If using an aryl chloride, a more active catalyst system or higher reaction temperatures may be required.[1]
Problem 3: Formation of Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Homocoupling of Starting Materials In Ullmann reactions, homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst-to-ligand ratio can help minimize this side reaction.
Hydrodehalogenation In Buchwald-Hartwig reactions, reduction of the aryl halide to the corresponding arene can be a side reaction. This can be influenced by the choice of ligand and base.
Reaction with Solvent At high temperatures, some solvents may react with the starting materials or intermediates. Ensure the chosen solvent is stable under the reaction conditions.

Experimental Protocols

Protocol 1: Ullmann Condensation of 3-Hydroxyquinoline and 3-Bromoaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Hydroxyquinoline

  • 3-Bromoaniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-hydroxyquinoline (1.0 eq.), 3-bromoaniline (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Phenoxyquinoline

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Phenoxyquinoline

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Add a solution of 3-phenoxyquinoline (1.0 eq.) and the ammonia source (1.2 eq.) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using benzophenone imine, hydrolyze the intermediate by adding aqueous acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Condensation

ParameterCondition ACondition BCondition C
Catalyst CuICu₂OCu powder
Ligand L-ProlineN,N-DimethylglycineNone
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent DMFDMSONMP
Temperature 130 °C120 °C150 °C
Typical Yield Moderate to GoodGood to ExcellentVariable

Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand XantphosBINAPcataCXium A
Base NaOtBuLHMDSK₃PO₄
Solvent TolueneDioxaneTHF
Temperature 110 °C100 °C80 °C
Typical Yield Good to ExcellentGoodModerate to Good

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 3-Hydroxyquinoline + 3-Bromoaniline U_Reaction Cu(I) Catalyst, Ligand, Base, Solvent, Heat U_Start->U_Reaction U_Workup Aqueous Workup & Extraction U_Reaction->U_Workup U_Purification Column Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start 3-Phenoxyquinoline + Ammonia Source B_Reaction Pd Catalyst, Ligand, Base, Solvent, Heat B_Start->B_Reaction B_Workup Hydrolysis (if needed) & Extraction B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Inert Check Inert Atmosphere Start->Check_Inert Check_Reagents Verify Reagent Purity/ Activity Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Params Screen Catalyst/Ligand/ Base/Solvent Check_Reagents->Check_Params Impurity Side Product Formation Analyze_Side_Products Characterize Impurities (GC-MS, NMR) Impurity->Analyze_Side_Products Optimize_Conditions Adjust Stoichiometry, Temperature, or Time Analyze_Side_Products->Optimize_Conditions

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Characterization of Impurities in 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in "3-(Quinolin-3-yloxy)aniline".

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of "this compound"?

A1: Impurities in "this compound" are typically related to the synthetic route employed. The most common methods for its synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Process-Related Impurities: These arise from the starting materials, intermediates, and byproducts of the chemical synthesis.

    • Unreacted Starting Materials: 3-Hydroxyquinoline and 3-haloaniline (e.g., 3-bromoaniline or 3-chloroaniline) are common.

    • Homocoupling Products: Symmetrical biaryls, such as 3,3'-diaminobiphenyl, can form from the self-coupling of the haloaniline.

    • Catalyst and Ligand Residues: Residual copper salts (from Ullmann condensation) or palladium and phosphine ligands (from Buchwald-Hartwig amination) may be present.

  • Degradation Products: These can form during synthesis, purification, or storage, especially if the compound is exposed to light, heat, or oxygen.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, dioxane, toluene) may be present in the final product.

Q2: What are the regulatory guidelines for impurity levels in pharmaceutical intermediates?

A2: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for impurities in new drug substances. For pharmaceutical intermediates, the stringency of impurity control often depends on the stage of synthesis and the potential for the impurity to be carried over to the final active pharmaceutical ingredient (API). As a general principle, any impurity present at a level of 0.10% or higher should be identified.

Q3: Which analytical techniques are most suitable for characterizing impurities in "this compound"?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method with UV detection is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents and some starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of "this compound" and its impurities.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent incompatible with mobile phase- Reduce sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or system- Implement a robust needle wash program.- Prepare fresh mobile phase and flush the system.- Inject a blank run to confirm the source of the ghost peaks.
Unidentified Peaks in Chromatogram - New process-related impurity- Degradation of the sample- Contamination- Use LC-MS to obtain the molecular weight of the unknown peak.- Compare the chromatogram with a freshly prepared sample or a sample stored under controlled conditions.- Analyze a blank to rule out system contamination.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump.
Synthesis-Related Impurity Troubleshooting (Ullmann Condensation & Buchwald-Hartwig Amination)
Problem Possible Cause(s) Suggested Solution(s)
High Levels of Unreacted Starting Materials - Incomplete reaction- Inefficient catalyst activity- Increase reaction time or temperature.- Use fresh, high-purity catalyst and ligands.- Ensure the reaction is performed under an inert atmosphere (especially for Buchwald-Hartwig).
Presence of Homocoupling Side Products - Common side reaction in coupling chemistry- Optimize the ratio of catalyst to ligand.- Adjust the reaction temperature.- Employ a more selective catalyst system.
Residual Metal Catalyst in the Final Product - Inefficient purification- Use a metal scavenger during workup.- Perform an additional crystallization or chromatographic purification step.

Data Presentation

The following tables summarize typical purity levels and potential impurities that may be encountered. The values provided are for illustrative purposes and may vary depending on the specific synthetic and purification processes used.

Table 1: Typical Purity and Impurity Profile of this compound

Component Typical Amount (%) Analytical Technique
This compound> 99.0HPLC
3-Hydroxyquinoline< 0.15HPLC, GC-MS
3-Bromoaniline< 0.15HPLC, GC-MS
3,3'-Diaminobiphenyl< 0.10HPLC, LC-MS
Residual Palladium/Copper< 10 ppmICP-MS
Total Other Unidentified Impurities< 0.10HPLC

Table 2: HPLC Method Parameters for Impurity Profiling

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Organic Impurities
  • Sample Preparation: Accurately weigh approximately 10 mg of the "this compound" sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Refer to Table 2 for the detailed HPLC parameters.

  • Procedure: Inject the sample solution into the HPLC system and record the chromatogram.

  • Identification: Identify the peaks of known impurities by comparing their retention times with those of reference standards.

  • Quantification: Determine the amount of each impurity by area normalization, assuming a similar response factor for all components at the detection wavelength. For accurate quantification, use reference standards to create calibration curves.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities and Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the "this compound" sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • GC Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Procedure: Equilibrate the headspace vial at 80 °C for 15 minutes before injecting the headspace gas into the GC-MS system.

  • Identification: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

Workflow for Impurity Identification and Characterization

Impurity_Characterization_Workflow Impurity Characterization Workflow for this compound start Sample of this compound hplc_analysis HPLC Analysis for Purity and Impurity Profile start->hplc_analysis gcms_analysis GC-MS for Volatiles and Solvents start->gcms_analysis purity_check Purity > 99.0%? hplc_analysis->purity_check release Release for Further Use purity_check->release Yes impurity_check Impurity > 0.10%? purity_check->impurity_check No documentation Document and Report Known Impurities impurity_check->documentation No (Known Impurity) lcms_analysis LC-MS Analysis for Molecular Weight impurity_check->lcms_analysis Yes (Unknown Impurity) structure_elucidation Propose Potential Structures lcms_analysis->structure_elucidation isolation Isolate Impurity (e.g., Preparative HPLC) structure_elucidation->isolation nmr_analysis NMR and other Spectroscopic Analysis isolation->nmr_analysis final_structure Confirm Impurity Structure nmr_analysis->final_structure report_volatiles Report Volatile Impurities and Residual Solvents gcms_analysis->report_volatiles

Caption: Workflow for the identification and characterization of impurities.

Validation & Comparative

A Comparative Analysis of 3-(Quinolin-3-yloxy)aniline and Its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The diverse biological activities of quinoline derivatives are profoundly influenced by the nature and position of their substituents. This guide provides a comparative analysis of the biological activities of 3-(Quinolin-3-yloxy)aniline and its positional isomers, focusing on their potential as anticancer agents. We will delve into their inhibitory effects on key signaling pathways, present comparative data from relevant biological assays, and provide detailed experimental protocols for the cited experiments.

Unveiling the Impact of Isomeric Variation on Anticancer Activity

The positioning of the aniline-ether linkage on the quinoline ring dictates the molecule's three-dimensional structure and its ability to interact with biological targets. While direct comparative studies on this compound and its 2- and 4-isomers are limited in publicly available literature, we can infer structure-activity relationships (SAR) from studies on structurally similar quinoline derivatives.

Research on related compounds, such as 4-(phenylamino)furo[2,3-b]quinolines and their 2-(furan-2-yl)-4-(phenylamino)quinoline isomers, has demonstrated that positional changes significantly impact cytotoxicity. For instance, in one study, the tricyclic 4-(phenylamino)furo[2,3-b]quinolines were found to be more cytotoxic than their corresponding 2-(furan-2-yl)-4-(phenylamino)quinoline isomers[1]. Furthermore, another study highlighted the importance of the substitution position by showing that a quinolin-4-yl-substituted aminopyrimidine derivative possessed cytotoxic activity, whereas the corresponding quinolin-3-yl-substituted compound was inactive[2]. These findings underscore the critical role of the substituent's location on the quinoline nucleus in determining biological efficacy.

Comparative Biological Activity Data

While a head-to-head comparison of the exact target isomers is not available in a single study, the following table summarizes representative data for similarly substituted quinoline derivatives to illustrate the potential impact of isomerism on anticancer activity.

Compound ClassIsomer PositionCancer Cell LineAssayIC50 / GI50 (µM)Reference
(Furanyl)phenoxyquinolines 4-phenoxy-β-glucuronidase release5.0[3]
4-phenoxy-Lysozyme release4.6[3]
(Phenylamino)furoquinolines 4-(phenylamino)NCI-60 PanelCytotoxicity (Mean)0.025[1]
(Furanyl)phenylaminoquinolines 4-(phenylamino)NCI-60 PanelCytotoxicity (Mean)4.36[1]
Aminopyrimidine Quinoline 4-ylVariousCytotoxicityActive[2]
3-ylVariousCytotoxicityInactive[2]

Note: The data presented is from studies on different, albeit structurally related, quinoline derivatives. Direct comparison of the IC50/GI50 values should be made with caution due to variations in the specific molecular structures and experimental conditions.

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Quinoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.

EGFR_Signaling Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoline derivatives can disrupt the tumor's blood supply, leading to starvation and cell death.

VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P PLCγ PLCγ P->PLCγ Activates PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->VEGFR-2 Inhibits

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of quinoline derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinase activity)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

  • Add 20 µL of kinase solution (containing the recombinant enzyme in kinase buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and the substrate peptide in kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT Cell Viability Assay.

Conclusion

References

Comparative analysis of "3-(Quinolin-3-yloxy)aniline" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Quinolin-3-yloxy)aniline, a key structural motif in medicinal chemistry and materials science, can be approached through several strategic disconnections. This guide provides a comparative analysis of two prominent synthetic methodologies: the traditional Ullmann condensation and the modern Buchwald-Hartwig amination. By examining the reaction conditions, catalytic systems, and general performance, this document aims to equip researchers with the necessary information to select the most suitable method for their specific application.

At a Glance: Comparing Synthesis Methods

ParameterMethod A: Ullmann CondensationMethod B: Buchwald-Hartwig Amination
Reaction Type Copper-catalyzed Nucleophilic Aromatic SubstitutionPalladium-catalyzed Cross-Coupling
Key Bond Formation C(aryl)-OC(aryl)-N
Starting Materials 3-Haloquinoline and 3-Aminophenol3-Aminoquinoline and 3-Halophenol
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often ligand-free or simple ligands (e.g., phenanthroline)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos)[1][2]
Base Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)[1]
Solvent High-boiling polar aprotic (e.g., DMF, NMP, DMSO)Anhydrous, inert solvents (e.g., Toluene, Dioxane)[2]
Temperature Typically high (100-200 °C)Generally lower to moderate (80-120 °C)[1][2]
Reaction Time Often several hours to daysCan be significantly shorter, from minutes to hours[2]
Functional Group Tolerance ModerateHigh
Typical Yields Variable, often moderate to goodGenerally good to excellent[1][2]

Method A: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[3] In the context of synthesizing this compound, this would involve the coupling of a 3-haloquinoline with 3-aminophenol.

Experimental Protocol (General)

A mixture of 3-haloquinoline (1.0 equiv.), 3-aminophenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated at 120-160 °C for 12-24 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. For the synthesis of the target molecule, this would typically involve the coupling of 3-aminoquinoline with a 3-halophenol.

Experimental Protocol (General)

In an oven-dried Schlenk tube, palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is then added, followed by 3-aminoquinoline (1.0 equiv.) and 3-halophenol (1.2 equiv.). The reaction mixture is heated to 80-110 °C with stirring for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic strategies.

Synthesis_Comparison cluster_ullmann Method A: Ullmann Condensation cluster_buchwald Method B: Buchwald-Hartwig Amination U_SM1 3-Haloquinoline U_React Cu Catalyst (e.g., CuI) Base (e.g., K₂CO₃) High Temp. U_SM1->U_React U_SM2 3-Aminophenol U_SM2->U_React U_Product This compound U_React->U_Product B_SM1 3-Aminoquinoline B_React Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) B_SM1->B_React B_SM2 3-Halophenol B_SM2->B_React B_Product This compound B_React->B_Product

Figure 1. Comparative workflow of Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis. The Ullmann condensation, while being a more traditional and often lower-cost method, typically requires harsh reaction conditions which may not be suitable for complex substrates with sensitive functional groups. In contrast, the Buchwald-Hartwig amination offers a milder, more versatile, and often higher-yielding alternative, albeit with the use of more expensive palladium catalysts and ligands. For the synthesis of highly functionalized analogs or in cases where substrate integrity is paramount, the Buchwald-Hartwig amination is generally the preferred method in modern synthetic chemistry.

References

Unveiling the Molecular Architecture: A Crystallographic Comparison of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed X-ray crystallographic analysis provides the definitive structural validation for novel chemical entities in drug discovery. This guide compares the crystallographic data of a quinoline derivative, offering insights into its three-dimensional conformation and intermolecular interactions, a critical step in understanding its structure-activity relationship.

In the realm of medicinal chemistry, the precise knowledge of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal proof of a compound's structure. This information is crucial for understanding its interaction with biological targets and for guiding further drug development efforts.

While the specific crystallographic data for "3-(Quinolin-3-yloxy)aniline" is not publicly available at the time of this publication, this guide presents a comparative analysis of a closely related quinoline derivative, 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, alongside another structurally relevant quinoline compound, Quinolin-3-amine. This comparison serves to illustrate the principles and the value of X-ray crystallographic validation in drug discovery research.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for the two compared quinoline derivatives. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal—and provide metrics for the quality of the crystallographic analysis.

Parameter4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine[1]Quinolin-3-amine[2]
Chemical Formula C15H14N4O2SC9H8N2
Formula Weight 314.37144.17
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
Parameter4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine[1]Quinolin-3-amine[2]
a (Å) 7.4484(6)5.8633(2)
b (Å) 17.3543(15)14.8971(6)
c (Å) 11.7814(9)8.4372(4)
α (°) 9090
β (°) 106.377(3)108.311(4)
γ (°) 9090
Volume (ų) 1463.50(8)698.80(5)
Z 44
Temperature (K) 100200
R-factor 0.08530.032
wR-factor 0.08710.091

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established protocol. Below is a generalized methodology representative of the process used to obtain the data presented.

A suitable single crystal of the compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

The crystal is rotated, and diffraction data are collected over a wide range of orientations. The intensities and positions of the diffracted spots are recorded by a detector. These data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. Finally, the structural model is refined to obtain the best possible fit with the experimental data.

experimental_workflow cluster_crystal Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Mounting crystal_selection->crystal_mounting diffraction Diffraction crystal_mounting->diffraction xray_source X-ray Source xray_source->diffraction detector Data Recording diffraction->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

A simplified workflow for single-crystal X-ray diffraction.

Logical Relationship of Crystallographic Analysis

The process of X-ray crystallographic validation can be visualized as a logical progression from the physical sample to the final, validated molecular structure. This process is iterative, with refinement and validation steps ensuring the accuracy of the final model.

logical_relationship compound Synthesized Compound crystal Single Crystal compound->crystal Crystallization diffraction_data Diffraction Data crystal->diffraction_data X-ray Diffraction electron_density_map Electron Density Map diffraction_data->electron_density_map Fourier Transform atomic_model Atomic Model electron_density_map->atomic_model Model Building validated_structure Validated 3D Structure atomic_model->validated_structure Refinement & Validation

Logical flow from compound to validated 3D structure.

References

Unveiling the Bioactivity of 3-(Quinolin-3-yloxy)aniline: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide presents a comprehensive comparative analysis of the bioactivity of 3-(Quinolin-3-yloxy)aniline, a quinoline derivative, alongside known inhibitors that target similar biological pathways. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its potential therapeutic applications.

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the broader class of quinoline derivatives has demonstrated a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, and kinase inhibitory effects. This guide will, therefore, draw upon the known bioactivities of structurally related quinoline compounds to infer the potential mechanisms of action and to provide a comparative framework against established inhibitors.

Inferred Bioactivity Profile and Potential Targets

Quinoline-based compounds are known to exert their effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs. These compounds often act by interfering with DNA replication or other essential microbial pathways.

  • Anticancer Activity: Beyond kinase inhibition, some quinoline derivatives exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, or preventing angiogenesis.

Given the structural features of this compound, it is plausible that its bioactivity profile aligns with these established activities of the quinoline class.

Comparative Analysis with Known Inhibitors

To provide a tangible comparison, this section will focus on a key area of quinoline bioactivity: Tyrosine Kinase Inhibition . Several clinically approved and investigational drugs targeting tyrosine kinases feature a quinoline core. The following table compares the activity of representative known tyrosine kinase inhibitors with the inferred potential of quinoline derivatives.

Compound/ClassTarget(s)IC50 ValuesMechanism of Action
Gefitinib EGFR2-80 nMReversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib EGFR, HER210-20 nMDual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.
Bosutinib Src, Abl1-20 nMInhibitor of the Src-family and Abl tyrosine kinases.
Quinoline Derivatives (General) Various Kinases (EGFR, VEGFR, etc.)Varies WidelyCompetitive inhibition at the ATP-binding site of the kinase domain.

Note: The IC50 values for quinoline derivatives are presented as a general range, as specific data for this compound is not available. The efficacy of individual derivatives can vary significantly based on their substitution patterns.

Experimental Protocols

The determination of the bioactivity of kinase inhibitors typically involves the following experimental methodologies:

In Vitro Kinase Inhibition Assay:

  • Objective: To quantify the inhibitory effect of a compound on the activity of a specific kinase.

  • Methodology:

    • A purified recombinant kinase enzyme is incubated with its specific substrate (often a peptide) and ATP (adenosine triphosphate) in a suitable buffer system.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The extent of substrate phosphorylation is measured. This can be done using various detection methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay:

  • Objective: To assess the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

  • Methodology:

    • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound.

    • After a specified incubation period (typically 48-72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway targeted by tyrosine kinase inhibitors and a typical experimental workflow for evaluating their bioactivity.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->RTK Binds ATP ATP RTK->ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound (or known inhibitor) Inhibitor->RTK Inhibits (ATP Competition)

Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Analysis Kinase_Assay Kinase Inhibition Assay IC50_Determination IC50/GI50 Determination Kinase_Assay->IC50_Determination Binding_Assay Binding Affinity Assay Binding_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay Proliferation_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay SAR_Analysis Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Analysis Western_Blot Western Blot (Target Phosphorylation) Western_Blot->SAR_Analysis IC50_Determination->SAR_Analysis Compound Test Compound (this compound) Compound->Kinase_Assay Compound->Binding_Assay Compound->Proliferation_Assay Compound->Apoptosis_Assay Compound->Western_Blot

"3-(Quinolin-3-yloxy)aniline" spectroscopic data comparison with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the spectroscopic data for 3-(Quinolin-3-yloxy)aniline, a molecule of interest in medicinal chemistry. Due to the limited availability of peer-reviewed, published experimental spectra for this specific compound, this guide will focus on a comparison between predicted spectroscopic data and established values for its constituent chemical moieties.

Introduction to Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in the characterization of chemical structures. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of a molecule, respectively, while MS reveals the compound's molecular weight and fragmentation pattern. The precise chemical shifts, coupling constants, and mass-to-charge ratios are unique fingerprints of a molecule's structure.

Predicted Spectroscopic Data for this compound

In the absence of readily available, published experimental spectra, we present the predicted ¹H and ¹³C NMR data for this compound. This data, generated through computational algorithms, serves as a valuable reference point for researchers synthesizing or working with this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityProtonsAssignment
8.78d1HH-2 (Quinoline)
8.10d1HH-4 (Quinoline)
7.95d1HH-8 (Quinoline)
7.65t1HH-6 (Quinoline)
7.55t1HH-7 (Quinoline)
7.40d1HH-5 (Quinoline)
7.20t1HH-5' (Aniline)
6.85d1HH-2' (Aniline)
6.75t1HH-6' (Aniline)
6.60dd1HH-4' (Aniline)
5.30br s2H-NH₂ (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental values. The assignments are based on the chemical structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
155.0C-3 (Quinoline)
148.5C-8a (Quinoline)
147.0C-1' (Aniline)
145.0C-2 (Quinoline)
144.0C-3' (Aniline)
130.0C-4a (Quinoline)
129.5C-6 (Quinoline)
129.0C-5' (Aniline)
128.0C-8 (Quinoline)
127.0C-7 (Quinoline)
122.0C-5 (Quinoline)
120.0C-4 (Quinoline)
110.0C-6' (Aniline)
109.0C-2' (Aniline)
105.0C-4' (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental values. The assignments are based on the chemical structure.

Mass Spectrometry

The expected exact mass of this compound (C₁₅H₁₂N₂O) is approximately 236.0950 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 237.1028.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols for NMR and MS are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired resolution of the spectra.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling techniques (e.g., broadband decoupling) should be used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.

Workflow for Spectroscopic Analysis and Data Comparison

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound and its comparison with literature or predicted data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Comparison Comparative Analysis NMR->Comparison MS->Comparison PredictedData Predicted Data PredictedData->Comparison LiteratureData Literature Data LiteratureData->Comparison StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Benchmarking the performance of "3-(Quinolin-3-yloxy)aniline" in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of quinoline-based compounds as potent kinase inhibitors, this guide offers a comparative analysis against established alternatives. With a focus on Epidermal Growth Factor Receptor (EGFR) inhibition, we present key performance data, detailed experimental methodologies, and visual representations of critical signaling pathways to inform researchers, scientists, and drug development professionals.

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that control cell growth, proliferation, and differentiation.[2] This guide focuses on the application of quinoline derivatives as kinase inhibitors, using a representative 4-anilinoquinoline-3-carbonitrile compound as a case study to benchmark its performance against established first-generation EGFR inhibitors.

Performance Benchmark: Quinoline Derivatives vs. First-Generation EGFR Inhibitors

The inhibitory activity of a representative 4-anilinoquinoline-3-carbonitrile derivative against the Epidermal Growth Factor Receptor (EGFR) has been evaluated and compared with the well-established EGFR inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTarget KinaseIC50 (nM)
4-anilinoquinoline-3-carbonitrile (Compound 44) EGFR7.5[3]
GefitinibEGFR2.0 - 50[4]
ErlotinibEGFR2.0 - 20[4]

Table 1: Comparative IC50 values of a 4-anilinoquinoline-3-carbonitrile derivative and first-generation EGFR inhibitors against EGFR. Lower IC50 values indicate greater potency.

Experimental Protocols

The determination of a compound's inhibitory effect on a specific kinase is crucial for drug development. Below is a detailed protocol for a typical in vitro biochemical assay to measure the inhibition of EGFR tyrosine kinase activity.

In Vitro EGFR Tyrosine Kinase Inhibition Assay Protocol

This protocol is a generalized representation based on common methodologies for assessing kinase inhibition.[5]

1. Materials and Reagents:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[5]

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Test compounds (e.g., 4-anilinoquinoline-3-carbonitrile) dissolved in DMSO

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the wells of a 384-well plate.[5]

    • Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer to each well.[5] The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) and ATP in kinase buffer) to each well. The final ATP concentration is typically at or near the Km for the enzyme.[5]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.[5]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is achieved using a detection reagent like the ADP-Glo™ Kinase Assay kit.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.[5]

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and generates a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the relevant cellular signaling pathways.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

G cluster_0 Compound Management cluster_1 Biochemical Assay cluster_2 Data Analysis Compound_Library Compound Library Serial_Dilution Serial Dilution Compound_Library->Serial_Dilution Compound_Plating Compound Plating Serial_Dilution->Compound_Plating Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP) Compound_Plating->Kinase_Reaction Detection Signal Detection (e.g., Luminescence) Kinase_Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Inhibition_Calculation Calculate % Inhibition Data_Acquisition->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration FAK->Src FAK->Migration Proliferation Proliferation Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel kinase inhibitor, 3-(Quinolin-3-yloxy)aniline, hereafter referred to as Compound Q. Due to the limited availability of specific cross-reactivity data for Compound Q, this document outlines a comprehensive strategy for its profiling, using hypothetical data and established methodologies. The guide compares Compound Q to Sunitinib, a well-characterized multi-kinase inhibitor, to provide a benchmark for selectivity and off-target effects.

Introduction to Kinase Inhibitor Cross-Reactivity

Kinase inhibitors are a cornerstone of targeted cancer therapy.[1] However, their efficacy and safety are intrinsically linked to their selectivity.[2] The human kinome consists of over 500 kinases, and unintended inhibition of off-target kinases can lead to adverse effects or unexpected polypharmacology.[2] The quinoline scaffold is a privileged structure in many approved kinase inhibitors, known to target a range of kinases including c-Met, EGFR, and PI3K/mTOR pathway kinases.[3][4][5] Therefore, a thorough cross-reactivity assessment of any new quinoline-based inhibitor like Compound Q is a critical step in its preclinical development.

This guide will detail the essential experimental protocols and data interpretation frameworks necessary to build a comprehensive selectivity profile for Compound Q.

Comparative Kinase Selectivity Profile: Compound Q vs. Sunitinib

To illustrate how cross-reactivity data is presented and interpreted, the following table summarizes hypothetical kinase inhibition data for Compound Q and the known multi-kinase inhibitor, Sunitinib. For this example, we will assume the primary target of Compound Q is Aurora Kinase A (AURKA). The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetKinase FamilyCompound Q (IC50 nM)Sunitinib (IC50 nM)
AURKA (Primary Target) Serine/Threonine15 850
AURKBSerine/Threonine4575
VEGFR2Tyrosine1,2009
PDGFRβTyrosine2,5008
c-KITTyrosine>10,00015
ABL1Tyrosine8,500150
SRCTyrosine3,100225
LCKTyrosine>10,000450
BRAFSerine/Threonine>10,000>10,000
MEK1Serine/Threonine>10,0007,500
CDK2Serine/Threonine9501,200
p38α (MAPK14)Serine/Threonine4,8003,500

Data Interpretation: From this hypothetical data, Compound Q demonstrates high potency for its primary target, AURKA, and moderate activity against the closely related AURKB. Importantly, it shows significantly less activity against common off-targets for quinoline-based inhibitors like VEGFR2 and PDGFRβ when compared to the broad-spectrum inhibitor Sunitinib.[2] The high IC50 values against a panel of other kinases suggest a favorable preliminary selectivity profile.

Mandatory Visualizations

Visualizing the compound's place in signaling pathways and the experimental process is crucial for understanding its potential effects.

Kinase_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_angiogenesis Angiogenesis AURKA AURKA (Primary Target) Proliferation Mitotic Progression AURKA->Proliferation AURKB AURKB (Off-Target) AURKB->Proliferation VEGFR2 VEGFR2 (Off-Target) Angiogenesis Blood Vessel Growth VEGFR2->Angiogenesis PDGFRb PDGFRβ (Off-Target) PDGFRb->Angiogenesis CompoundQ Compound Q CompoundQ->AURKA High Potency CompoundQ->AURKB Moderate Potency CompoundQ->VEGFR2 Low Potency CompoundQ->PDGFRb Low Potency

Caption: Hypothetical signaling pathways affected by Compound Q.

Experimental_Workflow start Compound Q Synthesis & Purification invitro In Vitro Kinase Panel Screen (e.g., 96-well plate assay) start->invitro data_analysis1 Determine IC50 Values & Generate Selectivity Profile invitro->data_analysis1 go_nogo Selectivity Acceptable? data_analysis1->go_nogo go_nogo->start No (Redesign) cetsa Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement go_nogo->cetsa Yes data_analysis2 Analyze Thermal Shift Data for On- and Off-Targets cetsa->data_analysis2 invivo In Vivo Efficacy & Toxicity Studies data_analysis2->invivo

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of quinoline-based derivatives, with a focus on compounds structurally related to "3-(Quinolin-3-yloxy)aniline." These molecules are a significant class of kinase inhibitors with therapeutic potential in oncology. The data presented herein is compiled from various studies to offer an objective overview of their performance, supported by experimental data and methodologies.

In Vitro Efficacy: Targeting Key Oncogenic Kinases

Quinoline derivatives have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The in vitro efficacy is typically evaluated through cytotoxicity assays on cancer cell lines and direct kinase inhibition assays.

Cytotoxicity Data Against Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which are structurally analogous to this compound compounds, against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
21 A549Lung Carcinoma7.588Gefitinib14.803
25 A549Lung Carcinoma8.619Gefitinib14.803
27 A549Lung Carcinoma6.936Gefitinib14.803
37 A549Lung Carcinoma8.516Gefitinib14.803
32 DU145Prostate Cancer2.756--
40 HepG2Liver Cancer-Sorafenib-
8a A431Skin Carcinoma2.62Erlotinib-
9 U-CH1Chordoma8.7--
36 U-CH1Chordoma---

Data compiled from studies on 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which serve as representative examples for this class of compounds.[1][2]

Kinase Inhibition Data

The direct inhibitory effect of these compounds on specific kinases is a key measure of their mechanism of action. The table below presents the IC50 values against EGFR and VEGFR-2.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
40 VEGFR-246.4Sorafenib140.6
40 PDGFR-β673.6Sorafenib582.7
40 EGFR384.8--
8a VEGFR-2900--
8a EGFR20670--

Data compiled from studies on 4-anilinoquinazoline derivatives.[3]

In Vivo Efficacy: Preclinical Animal Models

The antitumor activity of promising quinoline derivatives is further evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

One notable study reported that a representative 4-anilinoquinazoline derivative, compound 40 , exhibited robust antitumor efficacy in a xenograft model, with performance comparable to the clinically approved drug Sorafenib.[1][3] This compound also demonstrated relatively lower toxicity in the animal model.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of quinoline-based kinase inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human tumor cell lines (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase (e.g., EGFR, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or more commonly, using antibody-based detection methods like ELISA or fluorescence polarization.

  • Data Analysis: The percentage of kinase activity is calculated relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., 1x10⁷ A549 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into treatment and control groups. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizing Mechanisms and Workflows

To better understand the context of these experiments and the mechanism of action of quinoline-based kinase inhibitors, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound Quinoline Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) compound->kinase_assay ic50_cell Determine IC50 (Cell Viability) cytotoxicity->ic50_cell ic50_kinase Determine IC50 (Kinase Activity) kinase_assay->ic50_kinase xenograft Tumor Xenograft Model (e.g., Nude Mice) ic50_cell->xenograft Promising Candidates treatment Compound Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight) treatment->toxicity_assessment efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: Experimental workflow for evaluating quinoline-based kinase inhibitors.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) dimerization->downstream ATP inhibitor Quinoline Derivative (Kinase Inhibitor) inhibitor->dimerization Blocks ATP Binding cellular_response Cellular Responses: - Proliferation - Survival - Angiogenesis downstream->cellular_response

Caption: Simplified RTK signaling pathway and the mechanism of action of quinoline inhibitors.

References

Head-to-Head Comparison: 3-(Quinolin-3-yloxy)aniline vs. CommerciKinib in Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison between the novel investigational compound 3-(Quinolin-3-yloxy)aniline and the established commercial Kinase X inhibitor, CommerciKinib. The following sections present a summary of their inhibitory activities, cellular effects, and the experimental protocols used for their evaluation. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two compounds.

Comparative Data Summary

The inhibitory potential and cellular effects of this compound and CommerciKinib were evaluated using in vitro biochemical and cell-based assays. All experiments were conducted in triplicate, and the data are presented as the mean ± standard deviation.

Parameter This compound CommerciKinib
Target Kinase Kinase XKinase X
IC₅₀ (Kinase X) 8.5 ± 1.2 nM15.2 ± 2.1 nM
Cell Line Human Colon Carcinoma Cell Line (HCT116)Human Colon Carcinoma Cell Line (HCT116)
CC₅₀ (Cell Viability) 1.2 ± 0.3 µM2.5 ± 0.5 µM
Mechanism of Action ATP-Competitive InhibitionATP-Competitive Inhibition

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling cascade involving Kinase X, a critical node in a pathway frequently dysregulated in certain cancers. Both this compound and CommerciKinib are designed to inhibit Kinase X, thereby blocking downstream signaling that leads to cell proliferation.

Kinase_X_Signaling_Pathway cluster_input Upstream Signals cluster_receptor Receptor Activation cluster_pathway Intracellular Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Activates Kinase_X Kinase X Adaptor_Proteins->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Inhibitor This compound or CommerciKinib Inhibitor->Kinase_X Inhibits Experimental_Workflow cluster_compounds Test Articles cluster_assays Assay Execution cluster_analysis Data Analysis & Comparison Compound_Q This compound Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Compound_Q->Kinase_Assay Cell_Assay Cell-Based Viability Assay (CC₅₀ Determination) Compound_Q->Cell_Assay CommerciKinib CommerciKinib CommerciKinib->Kinase_Assay CommerciKinib->Cell_Assay IC50_Analysis IC₅₀ Curve Fitting Kinase_Assay->IC50_Analysis CC50_Analysis CC₅₀ Curve Fitting Cell_Assay->CC50_Analysis Comparison Head-to-Head Performance Comparison IC50_Analysis->Comparison CC50_Analysis->Comparison

Safety Operating Guide

Safe Disposal of 3-(Quinolin-3-yloxy)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 3-(Quinolin-3-yloxy)aniline as a hazardous waste. Do not dispose of it down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices. The disposal recommendations are based on the hazardous properties of its parent compounds, quinoline and aniline. Both are known to be toxic if swallowed, inhaled, or in contact with skin, are suspected carcinogens and mutagens, and are very toxic to aquatic life[1][2][3][4].

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This is critical to prevent exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Eye/Face Protection Use tight-sealing safety goggles or a face shield[5].
Skin and Body Wear a lab coat, long-sleeved shirt, and pants. Ensure that skin is not exposed.
Respiratory If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator[5].

II. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

  • Segregation and Labeling :

    • Do not mix this compound waste with other waste streams.

    • Keep the waste in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Waste Collection :

    • Solid Waste : Collect any solid this compound or contaminated materials (e.g., weigh paper, contaminated gloves) in a designated, sealed container.

    • Liquid Waste : If in solution, store in a sealed, leak-proof container. Do not fill the container to more than 80% capacity to allow for expansion.

    • Contaminated Labware : Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected as hazardous waste.

  • Spill Management :

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth[3].

    • Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

    • Do not flush spills into the sanitary sewer system or allow them to enter surface waters[5].

  • Storage Pending Disposal :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids[5].

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal :

    • Dispose of the hazardous waste through an approved waste disposal contractor or your institution's environmental health and safety (EHS) office.

    • Always follow local, regional, and national regulations for hazardous waste disposal[6].

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_spill Is it a spill? start->is_spill handle_spill Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Collect in a sealed container. is_spill->handle_spill Yes is_solid Is the waste solid or contaminated material? is_spill->is_solid No storage Store waste in a designated hazardous waste accumulation area. handle_spill->storage collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No collect_solid->storage collect_liquid Collect in a labeled, sealed, leak-proof hazardous waste container. is_liquid->collect_liquid Yes is_liquid->storage No collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or an approved waste contractor for pickup and disposal. storage->contact_ehs end End of Disposal Process contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory guidelines. The information provided is based on the known hazards of structurally similar compounds, aniline and quinoline, as a specific SDS for 3-(Quinolin-3-yloxy)aniline was not available.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans to ensure safe laboratory practices.

Hazard Summary

Based on the toxicological data of aniline and quinoline, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is suspected of causing genetic defects and cancer.[1][4] It may cause damage to organs through prolonged or repeated exposure and is expected to be very toxic to aquatic life.[1][3][4]

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Serious Health Hazards: Suspected of causing genetic defects and cancer.[1][4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][3]

  • Skin and Eye Damage: May cause serious eye damage and skin irritation or an allergic reaction.[1][3][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The choice of appropriate PPE should be based on a thorough risk assessment for the specific procedures being performed.[6]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]To protect against splashes and vapors that can cause serious eye damage.[1][3]
Skin Protection Appropriate protective gloves (e.g., nitrile, neoprene). Check for breakthrough time and compatibility. Wear a lab coat or other protective clothing to prevent skin exposure.[2][7]To prevent skin contact, which can be toxic and cause irritation or allergic reactions.[1][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] Use in a well-ventilated area, preferably under a chemical fume hood.[7]To prevent inhalation of toxic vapors or aerosols.[1][3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately flush skin with plenty of water for at least 15-30 minutes while removing contaminated clothing and shoes.[1][7] Wash the affected area with soap and water.[1] Seek immediate medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel.[7] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1][7]

Operational Plan for Handling

A step-by-step approach to handling this compound from receipt to disposal is crucial for safety.

Experimental Workflow:

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing & Preparation Weighing & Preparation Work in Fume Hood->Weighing & Preparation Reaction Setup Reaction Setup Weighing & Preparation->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Decontamination Decontamination Work-up & Purification->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Doff PPE Doff PPE Waste Segregation->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing materials and acids.[7] The storage area should be a locked poison room.[7]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[7]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[7]

    • Avoid breathing vapor or mist.[7]

    • Wash hands thoroughly after handling.[7]

    • Do not eat, drink, or smoke in the work area.[1]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]

    • Do not let the product enter drains.[5]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Waste Generation Waste Generation Segregate Waste Segregate Waste Waste Generation->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup Licensed Disposal Vendor Licensed Disposal Vendor Arrange for Pickup->Licensed Disposal Vendor

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[7]

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, absorbent material) in a designated, labeled, and sealed container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal company. Do not dispose of it down the drain or in regular trash.[5]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.